Isodispar B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-14(21)19-16(23)10-15(22)18-13(9-17(24)25-20(18)19)12-6-4-3-5-7-12/h3-7,9-11,22-23H,8H2,1-2H3 |
InChI Key |
GKEWZBRIASMMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isodispar B: A Comprehensive Technical Guide on its Origin, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodispar B, a naturally occurring 4-phenylcoumarin, has been identified as a secondary metabolite in select plant species. This technical guide provides an in-depth overview of the origin, natural sources, and known biological activities of this compound. It includes detailed information on its isolation, spectroscopic characterization, and cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering available quantitative data, experimental methodologies, and a visualization of its biosynthetic context.
Introduction
This compound is a member of the coumarin family, a class of benzopyran-2-one compounds widely distributed in the plant kingdom. Specifically, it belongs to the 4-phenylcoumarin subclass, characterized by a phenyl group substitution at the C4 position of the coumarin core. Natural products, particularly those from medicinal plants, are a rich source of novel bioactive compounds, and this compound has emerged as a molecule of interest due to its biological activities. This guide synthesizes the current knowledge on this compound, with a focus on its natural origins and cytotoxic properties.
Origin and Natural Source
This compound is a phytochemical primarily isolated from the plant species Calophyllum dispar, a member of the Clusiaceae family. It has been extracted from both the fruits and stem bark of this plant[1][2]. Additionally, the presence of this compound has been reported in Euphorbia tithymaloides[3]. The Calophyllum genus is a known rich source of various bioactive secondary metabolites, including a diversity of coumarins and xanthones.
Biosynthesis of 4-Phenylcoumarins
The biosynthesis of 4-phenylcoumarins in plants is a complex process that is not yet fully elucidated for this compound specifically. However, the general pathway is understood to originate from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine serves as a precursor for the cinnamic acid pathway, a central route in the biosynthesis of a wide array of phenylpropanoids. It is hypothesized that the 4-phenylcoumarin scaffold is formed through the condensation of a benzoyl-CoA derivative with a unit derived from acetate or malonate.
DOT script for the general biosynthetic pathway of 4-phenylcoumarins
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₅ | [3] |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-chromen-2-one | [3] |
| Molecular Weight | 338.35 g/mol | [3] |
| Monoisotopic Mass | 338.115424 Da | [3] |
| Appearance | Not reported | |
| Solubility | Not reported |
Experimental Protocols
Isolation of this compound from Calophyllum dispar
The following is a generalized protocol based on the methods described for the isolation of coumarins from Calophyllum species. The original research by Guilet et al. (2001) should be consulted for precise details.
DOT script for the isolation workflow of this compound
-
Plant Material Collection and Preparation : The fruits and stem bark of Calophyllum dispar are collected and air-dried. The dried material is then ground into a fine powder.
-
Extraction : The powdered plant material is subjected to solvent extraction, typically with a solvent of medium polarity such as ethyl acetate (EtOAc), to obtain a crude extract.
-
Fractionation : The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-EtOAc mixtures) is used to elute different fractions.
-
Purification : Fractions containing coumarins, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This is often achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques[1][2]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and substituents.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Spectroscopic Data
While the full raw spectra are not publicly available, the key spectroscopic data for this compound would be found in the original publication by Guilet et al. (2001) in Phytochemistry. The expected ¹H and ¹³C NMR data would be consistent with the 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-chromen-2-one structure.
Biological Activity
Cytotoxicity
This compound has demonstrated significant cytotoxic activity against human cancer cell lines. In a study by Guilet and colleagues, this compound was tested against the KB human oral cancer cell line.
| Cell Line | Activity Metric | Result | Reference |
| KB | ED₅₀ | 5 - 9 µg/mL | [4] |
The effective dose (ED₅₀) for inhibiting 50% of cellular growth was found to be in the range of 5 to 9 µg/mL[4]. This level of cytotoxicity suggests that this compound may be a promising candidate for further investigation as an anticancer agent.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been reported. Given its coumarin structure, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Further research is required to elucidate the specific targets and pathways of this compound.
Conclusion
This compound is a naturally occurring 4-phenylcoumarin with significant cytotoxic properties. Its isolation from Calophyllum dispar and characterization have laid the groundwork for further investigation into its therapeutic potential. While its biological activity is promising, a deeper understanding of its mechanism of action, including the specific signaling pathways it modulates, is necessary. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential lead compound in cancer therapy.
References
Isodispar B: A Deep Dive into its Anticancer Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isodispar B, a natural compound, has demonstrated notable anticancer properties, exhibiting cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of oncology and drug development.
Introduction
This compound is a coumarin derivative that has been identified as a promising anticancer agent.[1] Its chemical structure is 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one.[2] Preclinical studies have shown that this compound possesses a broad spectrum of activity against various cancer types, particularly nasopharyngeal and breast cancers.[1] The primary mechanism underlying its anticancer effects appears to be the induction of programmed cell death, or apoptosis, in malignant cells.[1]
Cytotoxic Activity of this compound
The efficacy of this compound in inhibiting the growth of cancer cells has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. This compound has shown potent cytotoxic activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SUNE1 | Nasopharyngeal Carcinoma | 3.84 | [1] |
| HK1 | Nasopharyngeal Carcinoma | 5.58 | [1] |
| CNE1 | Nasopharyngeal Carcinoma | 9.74 | [1] |
| TW01 | Nasopharyngeal Carcinoma | 11.49 | [1] |
| MDA-MB-231 | Breast Cancer | 52.69 | [1] |
| MDA-MB-468 | Breast Cancer | 52.75 | [1] |
| SKBR3 | Breast Cancer | 54.85 | [1] |
| HCC38 | Breast Cancer | 56.73 | [1] |
Core Mechanism of Action: Induction of Apoptosis
Current evidence strongly suggests that the primary anticancer mechanism of this compound is the induction of apoptosis. Studies have shown that treatment with this compound leads to apoptotic cell death in nasopharyngeal cancer cells.[1] Apoptosis is a regulated process of cell suicide that is crucial for normal tissue development and homeostasis and is a primary target for many cancer therapies.
While the precise signaling pathways triggered by this compound to initiate apoptosis are still under investigation, the process in cancer cells generally involves two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
Workflow for Investigating this compound-Induced Apoptosis
Figure 1. Experimental workflow for studying this compound-induced apoptosis.
Key Signaling Pathways in Apoptosis
While specific data on this compound's modulation of these pathways is not yet available, a general overview of key apoptotic signaling pathways is provided below for context. Future research on this compound will likely focus on its interaction with these molecular players.
The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Figure 2. A generalized diagram of the intrinsic apoptotic pathway.
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases or cleave Bid, a Bcl-2 family protein, to engage the intrinsic pathway.
Other significant signaling pathways often dysregulated in cancer and representing potential targets for therapeutic agents include the NF-κB and PI3K/Akt pathways, which are primarily involved in cell survival and proliferation. The effect of this compound on these pathways warrants further investigation.
Experimental Protocols
Detailed methodologies for key experiments used to assess the anticancer activity of compounds like this compound are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanism of action.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Future Directions
While the initial findings on this compound are promising, further in-depth research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Identification of Specific Molecular Targets: Determining the direct binding partners of this compound within cancer cells.
-
Comprehensive Signaling Pathway Analysis: A thorough investigation of the effect of this compound on the intrinsic and extrinsic apoptotic pathways, as well as cell survival pathways like NF-κB and PI3K/Akt.
-
Cell Cycle Regulation: Detailed analysis of the effects of this compound on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors to understand its impact on cell cycle progression.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
Conclusion
This compound is a natural compound with significant anticancer potential, primarily through the induction of apoptosis. The available data on its cytotoxic activity against various cancer cell lines highlights its promise as a lead compound for the development of novel cancer therapeutics. Further mechanistic studies are crucial to fully understand its molecular targets and signaling pathways, which will be instrumental in its future clinical development.
References
The Initial Discovery and Isolation of Isodispar B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodispar B, a 4-phenylcoumarin, has garnered attention for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the initial discovery and isolation of this compound from its natural source. The document details the experimental protocols employed for extraction, chromatographic separation, and structure elucidation. All pertinent quantitative data, including yields and bioactivity, are presented in structured tables for clarity and comparative analysis. Furthermore, a visual representation of the isolation workflow is provided to facilitate a deeper understanding of the process. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Natural products continue to be a significant source of novel chemical entities with diverse biological activities. Among these, the 4-phenylcoumarins represent a class of compounds with promising pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, with the IUPAC name 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one, is a notable member of this class. While it has been identified in plant species such as Euphorbia tithymaloides, the seminal work on its isolation and characterization was conducted on extracts from Calophyllum dispar. This document outlines the pioneering efforts that led to the identification of this compound.
Initial Discovery and Source Material
The first reported isolation of this compound was from the fruits and stem bark of Calophyllum dispar, a plant belonging to the Clusiaceae family. The plant material was collected and processed for phytochemical analysis, which ultimately led to the identification of several coumarin derivatives, including this compound.
Experimental Protocols
The following sections detail the methodologies employed in the initial isolation and characterization of this compound.
Plant Material and Extraction
Dried and powdered fruits and stem bark of Calophyllum dispar were subjected to extraction to obtain the crude extract containing the desired compounds.
Protocol:
-
The plant material was macerated at room temperature in methanol.
-
The resulting methanolic extract was then partitioned successively against solvents of increasing polarity.
-
The initial partition was performed with a mixture of n-hexane and water (1:1 v/v).
-
The aqueous layer was subsequently partitioned with dichloromethane and water (1:1 v/v).
-
Finally, the remaining aqueous layer was partitioned with ethyl acetate and water (1:1 v/v).
-
The ethyl acetate extract, which contained the coumarin derivatives, was concentrated for further purification.[1]
Chromatographic Isolation and Purification
A multi-step chromatographic process was utilized to isolate this compound from the complex mixture of the ethyl acetate extract.
Protocol:
-
Column Chromatography (Silica Gel):
-
A portion of the ethyl acetate extract was subjected to column chromatography on a silica gel column.
-
The column was eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing to 100% ethyl acetate.
-
This was followed by a gradient of chloroform and methanol (20:1, 10:1, 5:1, 1:1 v/v).[1]
-
-
Further Column Chromatography (Silica Gel):
-
Fractions containing the target compounds were further purified by subsequent column chromatography over silica gel (300 mesh).
-
Elution was performed with mixtures of ethyl acetate and methanol of increasing polarity.[1]
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to determine the connectivity of protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophore system present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.35 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one | PubChem |
| CAS Number | 98192-64-4 | PubChem |
Bioactivity Data
This compound has been reported to exhibit cytotoxic activity against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| KB (Nasopharyngeal Carcinoma) | 5 - 9 | [2] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Calophyllum dispar.
Caption: Isolation workflow for this compound.
Conclusion
The initial isolation of this compound from Calophyllum dispar employed a systematic approach of solvent extraction followed by multiple steps of column chromatography. The structural elucidation was achieved through a combination of standard spectroscopic techniques. This foundational work has enabled further investigation into the biological activities of this compound, particularly its cytotoxic properties, making it a compound of interest for potential therapeutic applications. This guide provides researchers with the fundamental knowledge of its discovery and isolation, which is crucial for any future studies and development efforts.
References
The Multifaceted Therapeutic Potential of Coumarin Compounds: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin (2H-1-benzopyran-2-one), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their vast array of pharmacological activities.[1][2][3] Found in numerous plants, coumarins are also synthetically accessible through various established chemical reactions.[4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of coumarin compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Synthetic Strategies for Coumarin Scaffolds
The versatile coumarin core can be synthesized through several classic reactions, allowing for the introduction of diverse functional groups that modulate its biological activity.[5] Key synthetic methodologies include the Perkin reaction, Knoevenagel condensation, Pechmann condensation, and Wittig reaction.[5] Modern approaches often utilize microwave irradiation, ultrasound, and solvent-free conditions to enhance yields and promote green chemistry principles.[5]
Key Experimental Protocol: Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarin derivatives from a phenol and a β-keto ester under acidic conditions.
Materials:
-
Phenol (or substituted phenol)
-
Ethyl acetoacetate (or other β-keto ester)
-
Concentrated Sulfuric Acid (or other acidic catalyst, e.g., ZnFe2O4 nanoparticles)[6]
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of the phenol (1 equivalent) and the β-keto ester (1.2 equivalents) is prepared in a round-bottom flask.[6]
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.
-
After the addition of the acid, the reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes to several hours), or gently heated (e.g., to 110°C) depending on the reactivity of the substrates.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid (the coumarin derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Diverse Pharmacological Activities of Coumarin Derivatives
Coumarin-based compounds exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][3][7] These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][8]
Anticancer Activity
Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[1][4][9]
Signaling Pathways in Anticancer Activity of Coumarins
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1][4][10] Certain coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4][11] Apoptosis, or programmed cell death, can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[1]
Quantitative Anticancer Activity Data
The cytotoxic effects of coumarin derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL60 (Leukemia) | 8.09 | [11][12] |
| Compound 4 | MCF-7 (Breast) | 3.26 | [12] |
| Compound 4 | A549 (Lung) | 9.34 | [12] |
| Compound 8b | HepG2 (Liver) | 13.14 | [11][12] |
| Compound 8b | MCF-7 (Breast) | 7.35 | [12] |
| Compound 32 | MCF-7 (Breast) | 0.23 | [13] |
| Coumarin-sulfonamide 33 | MCF-7 (Breast) | 0.0088 | [13] |
| Compound 27 | MCF-7 (Breast) | 9 | [13] |
| Coumarin-based hydroxamate 28 | MCF-7 (Breast) | 1.84 | [13] |
| 4-hydroxy-7-methylcoumarin derivative 1 | MCF-7 (Breast) | 0.003 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HL60, HepG2, MCF-7, A549)
-
Complete cell culture medium
-
Coumarin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the coumarin derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 hours).[12] A vehicle control (DMSO) and a positive control (e.g., staurosporine) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Coumarin derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[14] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of coumarin derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Coumarin Derivative | Microorganism | MIC (mM) | Reference |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Bacillus cereus | 1.5 | [14] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Micrococcus luteus | 1.5 | [14] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Listeria monocytogenes | 1.5 | [14] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Staphylococcus aureus | 1.5 | [14] |
| 7-hydroxy-4-trifluoromethylcoumarin (3c ) | Enterococcus faecium | 1.7 | [14] |
| Dicoumarol (3n ) | Listeria monocytogenes | 1.2 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Neuroprotective Effects
Several coumarin derivatives have been investigated for their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[3][8] Their neuroprotective mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammatory pathways.[3][15]
Signaling Pathways in Neuroprotection
The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, acting through its receptor Tropomyosin receptor kinase B (TRKB), is crucial for neuronal survival, growth, and synaptic plasticity.[3][16] Some coumarin derivatives have been found to activate this pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein) and the subsequent expression of pro-survival genes.[3][15]
Quantitative Neuroprotective Activity Data
The inhibitory activity of coumarin derivatives against acetylcholinesterase is a key measure of their potential for Alzheimer's disease therapy.
| Coumarin Derivative | Enzyme | IC50 (µM) | Reference |
| 15a [4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one] | Acetylcholinesterase | 2.42 | [17] |
| Coumarin 106 | Acetylcholinesterase | 10.7 (pIC50=4.97) | [18] |
| Coumarin 106 | Butyrylcholinesterase | 27.5 (pIC50=4.56) | [18] |
| N1-(coumarin-7-yl) derivative 2 | Acetylcholinesterase | 42.5 | [19] |
| N1-(coumarin-7-yl) derivative 3h | Butyrylcholinesterase | 0.002 | [19] |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
Ellman's assay is a widely used method to measure cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Coumarin derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the coumarin derivative at various concentrations, and the AChE enzyme solution.[20]
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add the substrate (ATCI) and DTNB to initiate the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the rate of the reaction and determine the percentage of enzyme inhibition caused by the coumarin derivative.
-
Calculate the IC50 value from the dose-response curve.
Anti-inflammatory and Antioxidant Activities
Coumarin compounds have been shown to possess significant anti-inflammatory and antioxidant properties.[2][7] They can modulate inflammatory signaling pathways such as NF-κB and activate the Nrf2 antioxidant response pathway.[7][21][22] Their antioxidant activity is often attributed to their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution (in methanol)
-
Coumarin derivatives (dissolved in a suitable solvent)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the coumarin derivative.[23]
-
Mix a specific volume of the coumarin solution with a DPPH solution.[23]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[23]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).[23]
-
The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Conclusion and Future Perspectives
Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of promising biological activities. The ease of their synthesis and the potential for structural modification allow for the fine-tuning of their pharmacological properties. While a substantial body of preclinical data highlights their therapeutic potential, further research is needed to optimize their efficacy, selectivity, and pharmacokinetic profiles. Future studies should focus on elucidating the detailed mechanisms of action of novel coumarin derivatives and advancing the most promising candidates into clinical trials to translate their therapeutic potential into novel treatments for a variety of diseases.
References
- 1. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [rjpbr.com]
- 9. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]
Isodispar B: A Technical Guide on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a natural coumarin compound, has demonstrated notable anticancer properties, particularly against nasopharyngeal and breast cancer cell lines. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its cytotoxic and apoptotic effects. The information is presented to facilitate further research and drug development efforts.
Data Presentation: Cytotoxicity of this compound
This compound has been shown to exert a broad spectrum of anti-cancer activity, inhibiting the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| SUNE1 | Nasopharyngeal Carcinoma | 3.84 |
| HK1 | Nasopharyngeal Carcinoma | 5.58 |
| CNE1 | Nasopharyngeal Carcinoma | 9.74 |
| TW01 | Nasopharyngeal Carcinoma | 11.49 |
| MDA-MB-231 | Breast Cancer | 52.69 |
| MDA-MB-468 | Breast Cancer | 52.75 |
| SKBR3 | Breast Cancer | 54.85 |
| HCC38 | Breast Cancer | 56.73 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. [1][2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was evaluated using the methyl thiazolyl tetrazolium (MTT) cell viability assay.[2]
Cell Lines:
-
Nasopharyngeal Carcinoma: SUNE1, TW01, CNE1, HK1
-
Breast Cancer: HCC38, MDA-MB-231, MDA-MB-468, SKBR3
-
Non-cancerous: NP460 (nasopharyngeal)
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound (ranging from 0 to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Apoptosis Detection (Cell Death Detection ELISAPLUS)
The induction of apoptosis by this compound in nasopharyngeal cancer cells was quantified using the Cell Death Detection ELISAPLUS kit.[2]
Cell Lines:
-
Nasopharyngeal Carcinoma: TW01, CNE1, HK1, SUNE1
Methodology:
-
Cell Treatment: Cells were treated with this compound at concentrations of 1 µM and 10 µM for 72 hours. A 1% DMSO solution was used as a control.
-
Cell Lysis: After treatment, the cells were lysed according to the manufacturer's protocol to release cytoplasmic histone-associated DNA fragments.
-
ELISA Procedure:
-
The cell lysates were added to a streptavidin-coated microplate.
-
A mixture of anti-histone-biotin and anti-DNA-POD antibodies was added. This mixture binds to the histone and DNA components of the nucleosomes.
-
The plate was incubated to allow the formation of the antibody-nucleosome complex, which is captured on the plate via the biotin-streptavidin interaction.
-
After washing, a substrate solution (ABTS) was added, and the color development was measured spectrophotometrically.
-
-
Data Analysis: The absorbance values, which are directly proportional to the amount of nucleosomes in the cytoplasm, were used to quantify the extent of apoptosis. Statistical analysis was performed using one-way ANOVA with a post hoc Dunnett t-test.
Mandatory Visualization
References
Unraveling the Biological Potential of Isodispar B: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 21, 2025 – While specific biological data on Isodispar B, a 4-phenylcoumarin, remains limited in published literature, this technical guide offers a comprehensive overview of the predicted biological activities and potential mechanisms of action based on extensive analysis of structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this molecule.
This compound belongs to the 4-phenylcoumarin class of flavonoids, a group of compounds recognized for a wide array of pharmacological activities.[1][2][3][4] Although direct experimental evidence for this compound is not yet available, the known bioactivities of its structural analogs suggest a strong potential for antioxidant, anti-inflammatory, and cytotoxic properties. This guide synthesizes the current understanding of 4-phenylcoumarins, providing a roadmap for future investigation into the specific biological functions of this compound.
Table 1: Summary of Potential Biological Activities of 4-Phenylcoumarins and Related Compounds
| Biological Activity | Compound(s) | Cell Line(s) | Key Findings (IC50/EC50) |
| Anti-inflammatory | Costatamins A - C | RAW 264.7 | Inhibition of NO production and TNF-α release (IC50: 20-30 μg/mL)[5] |
| 5,7-dimethoxy-4-p-methoxylphenylcoumarin & 5,7-dimethoxy-4-phenylcoumarin | RAW 264.7 | Dose-dependent inhibition of NO and PGE2 production[6][7][8] | |
| Coumarin & Indonesian cassia extract | RAW264.7 | Reduction of PGE2, TNF-α, NO, IL-6, and IL-1β levels[9] | |
| Antioxidant | 7,8-dihydroxy-4-methylcoumarin | - | High DPPH radical scavenging activity[10][11][12] |
| Coumarin-tyrosine hybrid | - | DPPH scavenging activity (IC50 = 31.45 μg/mL)[13] | |
| Coumarin-serine hybrid | - | DPPH scavenging activity (IC50 = 28.23 μg/mL)[13] | |
| Cytotoxic | 3-(4-nitrophenyl)-aryl coumarin derivatives | A549, MDAMB-231, PC3 | Enhanced cytotoxic activity with diacetoxy groups at C7 and C8[4] |
| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 | Strong cytotoxic effect and S phase cell cycle arrest[4] | |
| Chalcone-coumarin conjugates C3 & C4 | A549 | IC50 values of 22.90 ± 2.1 μM and 26.73 ± 6.6 μM, respectively[14] | |
| Anti-HIV | 4-Phenylcoumarin derivatives | MT-2 | Inhibition of NF-κB and Tat-dependent transcription[1] |
Potential Signaling Pathways
Based on the activities of related coumarin derivatives, this compound may modulate key cellular signaling pathways implicated in inflammation, cell survival, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Costatamins A - C, new 4-phenylcoumarins with anti-inflammatory activity from the Australian woodland tree Angophora costata (Myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antioxidant Capacity of Synthesized Coumarins [mdpi.com]
- 11. Evaluation of the antioxidant capacity of synthesized coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
Isodispar B: A Technical Guide to its Role in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a natural coumarin isolated from plants of the Calophyllum genus, has emerged as a molecule of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This technical guide synthesizes the current understanding of this compound's pro-apoptotic capabilities, drawing from available research on its effects and those of structurally related coumarins. While a complete mechanistic picture is still under investigation, existing evidence points towards a significant role for this compound in activating the intrinsic apoptotic pathway. This document provides a detailed overview of the quantitative data, proposed signaling pathways, and the experimental protocols used to elucidate the apoptotic effects of this compound and related compounds.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been demonstrated in nasopharyngeal carcinoma cell lines. The following table summarizes the available quantitative data from these studies.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Assay Used for Apoptosis Detection | Outcome | Reference |
| TW01 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |
| CNE1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |
| HK1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |
| SUNE1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on studies of closely related 4-substituted coumarins isolated from Calophyllum brasiliense, this compound is proposed to induce apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases.
The proposed mechanism involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is thought to disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome.
-
Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound-Induced Apoptosis
The following diagram illustrates a typical experimental workflow for characterizing the pro-apoptotic effects of a compound like this compound.
Caption: General experimental workflow for apoptosis studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of coumarin-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates clear pro-apoptotic effects in nasopharyngeal cancer cells. While the precise molecular mechanism is not yet fully elucidated for this compound itself, evidence from related coumarins strongly suggests the involvement of the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of the caspase-9 and caspase-3 cascade. Further research is warranted to provide a more detailed understanding of the specific molecular targets of this compound and to fully map its signaling pathway. Such studies will be crucial for evaluating its potential as a novel therapeutic agent in cancer treatment.
References
Unveiling the Cytotoxic Potential of Isodispar B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Isodispar B, a natural compound, on various cancer cell lines, with a particular focus on nasopharyngeal carcinoma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer agents.
Executive Summary
This compound, a phytochemical isolated from Malaysian Calophyllum species, has demonstrated significant cytotoxic and pro-apoptotic activity against a panel of human nasopharyngeal carcinoma (NPC) cell lines. This guide summarizes the quantitative data on its efficacy, details the experimental methodologies for its evaluation, and explores its potential mechanism of action. The findings presented herein underscore the potential of this compound as a lead compound for the development of novel anticancer therapies.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against four human nasopharyngeal carcinoma cell lines (SUNE1, TW01, CNE1, and HK1) and a noncancerous human nasopharyngeal epithelial cell line (NP460). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.
| Cell Line | Type | IC50 (µM)[1] |
| SUNE1 | Nasopharyngeal Carcinoma | 3.8 |
| TW01 | Nasopharyngeal Carcinoma | 11.5 |
| CNE1 | Nasopharyngeal Carcinoma | Not explicitly stated |
| HK1 | Nasopharyngeal Carcinoma | Not explicitly stated |
| NP460 | Noncancerous Nasopharyngeal Epithelial | > 50 |
Table 1: IC50 values of this compound on various cell lines.
This compound exhibited a broad spectrum of dose-dependent cytotoxic effects on all tested cancer cell lines[1]. Notably, it displayed potent inhibitory activities against nasopharyngeal cancer cell lines, with IC50 values ranging from 3.8 to 11.5 µM[1]. In comparison, its cytotoxicity towards the noncancerous NP460 cell line was significantly lower, suggesting a degree of cancer cell selectivity[1].
Experimental Protocols
The following sections detail the methodologies employed to assess the cytotoxic and apoptotic effects of this compound.
Cell Culture
Nasopharyngeal carcinoma cell lines (SUNE1, TW01, CNE1, HK1) and the noncancerous nasopharyngeal epithelial cell line (NP460) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine the cell viability following treatment with this compound.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of this compound for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Apoptosis Detection (Cell Death Detection ELISAPLUS)
The induction of apoptosis by this compound was quantified using the Cell Death Detection ELISAPLUS kit, which measures histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
Protocol:
-
Cell Treatment: Nasopharyngeal cancer cells (TW01, CNE1, HK1, and SUNE1) were treated with this compound at concentrations of 1 µM and 10 µM for 72 hours. A 1% DMSO solution was used as a control[2].
-
Cell Lysis: After treatment, the cells were lysed according to the manufacturer's protocol to release cytoplasmic components.
-
ELISA Procedure: The cell lysates were then transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-POD was added, and the plate was incubated.
-
Substrate Reaction: After washing, a substrate solution (ABTS) was added, and the color development was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The enrichment of nucleosomes in the cytoplasm of treated cells was calculated relative to the control group, providing a quantitative measure of apoptosis.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound to induce apoptosis in nasopharyngeal carcinoma cells have not been fully elucidated in the available literature, compounds isolated from the Calophyllum genus are known to induce apoptosis through the intrinsic pathway[3]. This often involves the activation of caspases[3].
Apoptosis Induction
Treatment of nasopharyngeal cancer cells with this compound led to a significant increase in apoptosis[2]. This suggests that this compound's cytotoxic effects are, at least in part, mediated by the induction of programmed cell death.
Potential Signaling Pathways
Further research is required to delineate the specific molecular targets of this compound. Based on the activity of other compounds from Calophyllum species, potential pathways that may be affected include the Bcl-2 family of proteins and the caspase cascade. The upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are key events in the intrinsic apoptotic pathway. Subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing this compound's cytotoxicity and apoptosis induction.
Hypothesized Apoptotic Signaling Pathway of this compound
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Conclusion
This compound demonstrates potent and selective cytotoxic activity against nasopharyngeal carcinoma cell lines, primarily through the induction of apoptosis. The data presented in this guide provide a strong rationale for further investigation into its mechanism of action and its potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma. Future studies should focus on elucidating the specific signaling pathways involved in this compound-induced apoptosis and evaluating its in vivo efficacy and safety in preclinical models.
References
The Potential of Coumarin Derivatives as Anti-HIV Agents: A Technical Overview of Isodispar B and its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the promising anti-HIV activity of coumarin derivatives, with a specific focus on the naturally occurring 4-phenylcoumarin, Isodispar B. This document provides a comprehensive summary of the current understanding of its mechanism of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound class as a potential therapeutic intervention for HIV-1 infection.
Introduction: Coumarins as a Versatile Scaffold for Anti-HIV Drug Discovery
Coumarins, a diverse class of benzopyrone-containing secondary metabolites found widely in the plant kingdom, have garnered significant attention for their broad spectrum of pharmacological activities. Within the realm of antiviral research, numerous coumarin derivatives have demonstrated potent inhibitory effects against various stages of the HIV replication cycle.[1] These compounds can target viral enzymes such as reverse transcriptase and integrase, as well as cellular factors that are crucial for viral replication.[2] The structural diversity of the coumarin scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel anti-HIV agents.[1]
This compound: A 4-Phenylcoumarin with Anti-HIV-1 Activity
This compound is a 4-phenylcoumarin isolated from the plant Marila pluricostata.[3] Research has identified its potential to inhibit HIV-1 replication by targeting key cellular transcription factors, namely NF-κB and the viral trans-activator of transcription (Tat).[3]
Quantitative Analysis of In Vitro Anti-HIV-1 Activity
The following table summarizes the reported in vitro inhibitory activities of this compound and the related compound, Disparinol A. This data highlights their potential as inhibitors of crucial pathways in HIV-1 replication.
| Compound | Target | Concentration (µM) | Inhibition (%) | Reference |
| This compound | NF-κB | 25 | 55.4 | [3] |
| Tat | 25 | ~40 | [3] | |
| Tat | 50 | ~70 | [3] | |
| Disparinol A | NF-κB | 25 | 81.0 | [3] |
| Tat | 25 | ~40 | [3] | |
| Tat | 50 | ~70 | [3] |
Mechanism of Action: Inhibition of NF-κB and Tat-Mediated Transcription
The anti-HIV activity of this compound is attributed to its ability to interfere with two critical pathways that regulate HIV-1 gene expression:
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in the activation of the HIV-1 long terminal repeat (LTR), the promoter region of the viral genome. By inhibiting NF-κB, this compound can suppress the initiation of viral transcription.
-
Tat-Mediated Transcription: The HIV-1 Tat protein is essential for the efficient elongation of viral transcripts. It binds to the trans-activation response (TAR) element on the nascent viral RNA, recruiting cellular factors that enhance transcription. This compound's inhibition of Tat function further dampens viral gene expression.
The dual inhibition of both NF-κB and Tat by 4-phenylcoumarins like this compound presents a compelling strategy for suppressing HIV-1 replication.[4]
References
The Anti-inflammatory Potential of Natural Coumarins: A Technical Guide for Researchers
Introduction
Natural coumarins, a diverse class of benzopyrone secondary metabolites found in various plants, have long been recognized for their broad spectrum of pharmacological activities. Among these, their anti-inflammatory properties have garnered significant scientific interest, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of natural coumarins, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for inflammatory disorders.
Core Mechanisms of Anti-inflammatory Action
Natural coumarins exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the activity of pro-inflammatory enzymes. These compounds can effectively mitigate the inflammatory cascade at various stages, from the initial signaling events to the production of inflammatory mediators.
The principal mechanisms of action include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Coumarins are known to inhibit COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[1][2] They also inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of potent pro-inflammatory molecules.[3]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5][6][7] Natural coumarins can inhibit the activation of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[8]
-
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK signaling cascades (including ERK, JNK, and p38) play a critical role in transducing extracellular signals to cellular responses, including inflammation.[9] Several coumarins have been shown to suppress the phosphorylation of key MAPK proteins, leading to a reduction in the production of inflammatory mediators.[10]
-
Activation of the Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[8] Some coumarins can activate the Nrf2 pathway, which in turn can suppress inflammation, in part by inhibiting the NF-κB pathway.[8]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of natural coumarins is typically quantified through in vitro and in vivo assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition of a specific inflammatory marker. The following tables summarize the reported quantitative data for some of the most studied natural coumarins.
Table 1: In Vitro Inhibition of Pro-inflammatory Enzymes by Natural Coumarins
| Coumarin | Enzyme | Assay System | IC50 Value | Reference |
| Esculetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |
| Daphnetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |
| Fraxetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |
| 4-Methylesculetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |
| Herniarin | Thromboxane B2 (via COX) | Rat peritoneal leukocytes | 1-75 µM | [10] |
| Daphnetin | Thromboxane B2 (via COX) | Rat peritoneal leukocytes | 1-75 µM | [10] |
| Esculetin | Cyclooxygenase (COX) | Not Specified | Inhibits | [3] |
| Fraxetin | Cyclooxygenase (COX) | Not Specified | Inhibits | [10] |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Natural Coumarins
| Coumarin | Mediator | Cell Line | IC50 Value / Inhibition | Reference |
| Esculetin | Nitric Oxide (NO) | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |
| Esculetin | TNF-α | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |
| Esculetin | IL-6 | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |
| Osthole | Nitric Oxide (NO) | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |
| Osthole | PGE2 | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |
| Osthole | TNF-α | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |
| Osthole | IL-6 | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |
| Daphnetin | TNF-α | BV2 microglia | Dose-dependent depression | [10] |
| Daphnetin | IL-1β | BV2 microglia | Dose-dependent depression | [10] |
| Imperatorin | Nitric Oxide (NO) | RAW 264.7 macrophages | Inhibits | [3] |
| (+)Praeruptorin A | Nitric Oxide (NO) | LPS-stimulated macrophages | Reduced production | [10] |
| (+)Praeruptorin A | IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | Reduced release | [10] |
Key Experimental Protocols
The evaluation of the anti-inflammatory properties of natural coumarins relies on a variety of standardized in vitro and in vivo experimental models. This section provides detailed methodologies for some of the most commonly employed assays.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used primary screening method to assess the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test coumarin compounds
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test coumarin. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (NO concentration in LPS-treated group - NO concentration in test group) / NO concentration in LPS-treated group ] x 100
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible acute inflammation model used to evaluate the anti-inflammatory activity of test compounds.[11][12][13]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Test coumarin compounds
-
Positive control drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Compound Administration: Administer the test coumarin, vehicle, or positive control drug orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (or thickness) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways involved in inflammation and the experimental workflows used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.
NF-κB Signaling Pathway and Coumarin Intervention
This diagram depicts the canonical NF-κB signaling pathway and highlights the points of intervention by natural coumarins.
Caption: NF-κB pathway and coumarin intervention points.
Experimental Workflow for In Vitro Anti-inflammatory Screening
This diagram illustrates a typical workflow for screening natural compounds for their anti-inflammatory properties using an in vitro cell-based assay.
Caption: In vitro anti-inflammatory screening workflow.
Conclusion
Natural coumarins represent a rich and diverse source of potential anti-inflammatory agents. Their ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK signaling, and to inhibit the production of pro-inflammatory mediators underscores their therapeutic potential. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of natural product drug discovery. The continued exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial in harnessing their full potential for the development of safe and effective anti-inflammatory therapies.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natural-and-synthetic-coumarin-derivatives-with-anti-inflammatory-antioxidant-activities - Ask this paper | Bohrium [bohrium.com]
- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Therapeutic potential of natural coumarins in autoimmune diseases with underlying mechanisms [frontiersin.org]
- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Isodispar B: A Natural 4-Phenylcoumarin with Promising Anticancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isodispar B is a naturally occurring 4-phenylcoumarin, a class of secondary metabolites found in the plant kingdom. As a member of the flavonoid family, it possesses a characteristic C6-C3-C6 carbon skeleton. First identified in Euphorbia tithymaloides, this compound has also been isolated from various species of the genus Calophyllum, notably Calophyllum dispar.[1] This technical guide provides a comprehensive overview of this compound, focusing on its classification as a natural product, its known biological activities with a focus on its anticancer properties, and the experimental methodologies relevant to its study.
Chemical Properties and Classification
This compound is classified as a natural product belonging to the coumarin and flavonoid chemical classes.[2] Its systematic IUPAC name is 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one. The molecule is characterized by a 4-phenylcoumarin core, substituted with hydroxyl groups at positions 5 and 7, and an isobutyryl group at position 8.
| Property | Value | Source |
| Molecular Formula | C20H18O5 | PubChem |
| Molecular Weight | 338.4 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one | PubChem |
| Natural Sources | Euphorbia tithymaloides, Calophyllum dispar | [1] |
Biological Activity: Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.
Cytotoxic Activity against Nasopharyngeal Carcinoma
This compound has shown potent dose-dependent inhibitory activity against a panel of human nasopharyngeal cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | IC50 (µM) |
| SUNE1 | 3.8 |
| TW01 | 11.5 |
| CNE1 | Not specified |
| HK1 | Not specified |
Data sourced from a study by Aminudin et al. (2016) on compounds isolated from Malaysian Calophyllum species.
Induction of Apoptosis
This compound has been observed to induce apoptosis in nasopharyngeal cancer cells. At concentrations of 1 µM and 10 µM, treatment for 72 hours led to a statistically significant increase in apoptosis in TW01, CNE1, HK1, and SUNE1 cell lines.[2] This suggests that the cytotoxic effects of this compound are, at least in part, mediated by the activation of programmed cell death pathways.
Experimental Protocols
Isolation of this compound from Calophyllum dispar
The following is a general procedure for the isolation of 4-phenylcoumarins, including this compound, from the stem bark and fruits of Calophyllum dispar, based on the methods described by Guilet et al. (2001).
-
Extraction: Air-dried and powdered plant material (stem bark or fruits) is extracted with ethyl acetate (EtOAc).
-
Chromatographic Separation: The resulting crude EtOAc extract is subjected to repeated column chromatography on silica gel.
-
Gradient Elution: A gradient elution system, typically using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the different chemical constituents.
-
Further Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[3]
Apoptosis Induction Assay in Nasopharyngeal Cancer Cells
The following protocol is based on the methodology used to assess the apoptotic effect of this compound on nasopharyngeal cancer cell lines.[2]
-
Cell Culture: Human nasopharyngeal cancer cell lines (TW01, CNE1, HK1, and SUNE1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with this compound at concentrations of 1 µM and 10 µM for 72 hours. A control group is treated with 1% DMSO, the solvent used to dissolve this compound.
-
Apoptosis Detection: Apoptosis is quantified using a Cell Death Detection ELISAPLUS kit (Roche, Germany), which measures the enrichment of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Data Analysis: The absorbance is measured using a microplate reader, and the results are expressed as the enrichment of nucleosomes in treated cells compared to the control. Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by a Dunnett's t-test.
Signaling Pathways and Visualizations
Proposed Biosynthesis of the 4-Phenylcoumarin Core
This compound, like other coumarins, is biosynthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core coumarin structure. The specific enzymes responsible for the C-acylation to add the isobutyryl side chain to the 4-phenylcoumarin scaffold of this compound are yet to be fully elucidated.
Caption: Proposed biosynthetic pathway of this compound.
Apoptotic Pathway Induced by this compound
This compound induces apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The process involves a cascade of signaling events leading to characteristic morphological and biochemical changes in the cell.
Caption: General overview of the apoptotic pathway.
Experimental Workflow for Apoptosis Assay
The following diagram illustrates the key steps involved in determining the apoptotic effect of this compound on cancer cells.
Caption: Workflow for apoptosis detection.
Conclusion
This compound is a natural 4-phenylcoumarin with demonstrated cytotoxic and pro-apoptotic activity against nasopharyngeal carcinoma cells. Its defined chemical structure and potent biological effects make it a promising lead compound for further investigation in the field of anticancer drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying its apoptotic action and exploring its efficacy in in vivo models. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
Isodispar B: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodispar B, a naturally occurring 4-phenylcoumarin isolated from the plant Calophyllum dispar, has emerged as a compound of significant interest in oncological research. Preclinical studies have demonstrated its potent cytotoxic effects against a range of cancer cell lines, particularly those of nasopharyngeal and breast origin. The primary mechanism of action appears to be the induction of apoptosis, though the precise signaling pathways are still under investigation. This technical guide provides a detailed overview of the current knowledge on this compound, including its cytotoxic activity, proposed mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.
Introduction
Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. This compound is a member of the 4-phenylcoumarin subclass and has been identified as a promising cytotoxic agent. Isolated from Calophyllum dispar, a plant with a history in traditional medicine, this compound has shown selective and potent activity against cancer cells in preliminary studies. This guide aims to consolidate the existing data on this compound and provide a foundation for future research into its therapeutic applications.
Quantitative Data on Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUNE1 | Nasopharyngeal Carcinoma | 11.5 | [1] |
| TW01 | Nasopharyngeal Carcinoma | 3.8 | [1] |
| CNE1 | Nasopharyngeal Carcinoma | 4.2 | [1] |
| HK1 | Nasopharyngeal Carcinoma | 4.5 | [1] |
| HCC38 | Breast Cancer | > 20 | [1] |
| MDA-MB-231 | Breast Cancer | > 20 | [1] |
| MDA-MB-468 | Breast Cancer | > 20 | [1] |
| SKBR3 | Breast Cancer | > 20 | [1] |
| KB | Oral Carcinoma | Not specified, but showed significant activity | [2] |
Mechanism of Action
The primary mechanism of action attributed to this compound's cytotoxic effects is the induction of apoptosis. Studies have shown that this compound treatment leads to an increase in apoptotic cell death in nasopharyngeal cancer cells. While the specific signaling pathways initiated by this compound have not been fully elucidated, research on other 4-phenylcoumarins and related compounds suggests potential involvement of several key pathways.
Apoptosis Induction
This compound has been shown to induce apoptosis in nasopharyngeal cancer cell lines. This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of coumarins are often mediated through the activation of intrinsic and extrinsic apoptotic pathways.
Potential Signaling Pathways
Based on the known mechanisms of other cytotoxic coumarins, the following signaling pathways are hypothesized to be involved in the therapeutic action of this compound:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Many natural compounds, including coumarins, have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer cell survival. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Some coumarins can induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in cancer cells.
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the mechanisms of related coumarins.
References
An In-depth Technical Guide to the Physicochemical Properties of Isodispar B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodispar B is a naturally occurring 4-phenylcoumarin that has garnered interest within the scientific community. As a member of the coumarin family, it belongs to a class of compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This document collates available experimental and computational data, outlines relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this compound.
Chemical Identity and Structure
This compound is identified by the IUPAC name 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one. Its chemical structure is characterized by a 4-phenylcoumarin core, substituted with hydroxyl groups at positions 5 and 7, and a 3-methylbutanoyl group at position 8.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one[1] |
| Molecular Formula | C₂₀H₁₈O₅[1] |
| CAS Number | 98192-64-4[1] |
| PubChem CID | 6483316[1] |
| ChEMBL ID | CHEMBL198873[1] |
| Canonical SMILES | CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O[1] |
| InChI Key | GKEWZBRIASMMCY-UHFFFAOYSA-N[1] |
Physicochemical Properties
A combination of computed and available experimental data for this compound is presented below. It is important to note that specific experimental values for several properties of this compound are not widely available in the public domain and the data presented is a consolidation of computational predictions and experimental data for structurally related compounds.
Computed Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound, primarily sourced from the PubChem database. These values are estimations and should be used as a guide for experimental design.
Table 2: Computed Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 338.4 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 338.11542367 Da | PubChem[1] |
| Monoisotopic Mass | 338.11542367 Da | PubChem[1] |
| Topological Polar Surface Area | 83.8 Ų | PubChem[1] |
| Heavy Atom Count | 25 | PubChem[1] |
| Complexity | 546 | PubChem[1] |
Spectroscopic Data
Table 3: Spectroscopic Data for this compound and Related Compounds
| Data Type | Description |
| UV-Vis Spectroscopy | 4-phenylcoumarins typically exhibit absorption maxima in the regions of 230-290 nm and 330-360 nm. For a similar 6-acyl-5,7-dioxy-4-phenylcoumarin, UV maxima were observed at 238, 283, and 330 nm in methanol.[2] |
| ¹H NMR Spectroscopy | The proton NMR spectrum of a related 4-phenylcoumarin showed characteristic signals for a chelated phenolic hydroxyl group (~δ 14.55), aromatic protons of the phenyl group (~δ 7.32-7.41), and protons of the acyl side chain.[2] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum of a similar compound displayed signals for the carbonyl carbon of the acyl group (~δ 205.3), carbons of the coumarin core, and the phenyl substituent.[2] |
Experimental Protocols
The following sections describe generalized experimental protocols that are applicable for the isolation, purification, and characterization of this compound, based on methodologies reported for other 4-phenylcoumarins from Calophyllum species.
Isolation and Purification of this compound
This compound has been isolated from the stem bark and fruits of Calophyllum dispar. A general activity-guided fractionation protocol is as follows:
-
Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH). The bioactive fractions are typically found in the ethyl acetate extract.
-
Fractionation: The crude ethyl acetate extract is subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is recorded using a spectrophotometer over a wavelength range of 200-400 nm to determine the absorption maxima (λmax).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are conducted to aid in the complete assignment of proton and carbon signals and to confirm the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using techniques like ESI (Electrospray Ionization), is employed to determine the exact mass and elemental composition of this compound.
Biological Context: Modulation of the Keap1-Nrf2 Signaling Pathway
Coumarins are recognized as modulators of various signaling pathways, with the Keap1-Nrf2 pathway being a significant target. This pathway is a critical regulator of cellular defense against oxidative stress. While direct studies on this compound's interaction with this pathway are limited, its classification as a coumarin suggests potential activity.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of inducers, such as some coumarins, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Conclusion
This compound is a 4-phenylcoumarin with a chemical structure that suggests potential for interesting biological activities. While a complete experimental physicochemical profile is not yet publicly available, this guide consolidates the existing computational data and provides a framework of experimental protocols for its further investigation. The likely interaction of this compound with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, presents a compelling avenue for future research in the context of diseases associated with oxidative stress. This document aims to be a valuable resource for scientists working on the characterization and development of this compound and related coumarins.
References
Isodispar B: A Technical Guide on its Chemistry, Bioactivity, and Relation to Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodispar B, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, covering its chemical properties, biological activities, and its structural and functional relationship to other flavonoids, particularly those within the neoflavonoid and 4-phenylcoumarin classes. This document synthesizes available data on its cytotoxicity, anti-inflammatory, and antioxidant properties, and explores its potential mechanisms of action involving key cellular signaling pathways. Detailed experimental protocols for relevant bioassays are provided to facilitate further research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. This compound belongs to the neoflavonoid subclass, specifically a 4-phenylcoumarin, characterized by a C6-C3-C6 backbone where the B-ring is attached to the C4 position of the C-ring. This structural arrangement distinguishes them from other flavonoid classes and is often associated with distinct pharmacological properties. This compound has been isolated from various plant species, including Calophyllum dispar and Euphorbia tithymaloides[1]. Understanding its chemical characteristics and biological potential is crucial for its development as a therapeutic agent.
Chemical Profile of this compound
-
IUPAC Name: 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one
-
Molecular Formula: C₂₀H₁₈O₅
-
Molecular Weight: 338.35 g/mol
-
Structure:
-
A-ring: Dihydroxy substitution at positions 5 and 7.
-
B-ring: Phenyl group at position 4.
-
C-ring: A coumarin (2H-chromen-2-one) core.
-
Acyl group: A 3-methylbutanoyl group at position 8.
-
The presence of hydroxyl groups on the A-ring and the specific acyl chain are key determinants of its physicochemical properties and biological activity.
Relationship to Other Flavonoids: A Comparative Overview
This compound's classification as a 4-phenylcoumarin places it within the neoflavonoid group. The defining feature of neoflavonoids is the C4-phenyl substitution on the coumarin ring system. This structural motif leads to distinct biological activities compared to other flavonoid subclasses like flavones, flavonols, and isoflavones.
The structure-activity relationship (SAR) studies on 4-phenylcoumarins suggest that the nature and position of substituents on both the coumarin nucleus and the 4-phenyl ring significantly influence their biological effects. For instance, hydroxylation patterns are crucial for antioxidant activity, while other substitutions can modulate anticancer and anti-inflammatory properties.
Biological Activities of this compound and Related Compounds
While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other 4-phenylcoumarins allows for informed inferences about its potential biological activities. The following tables summarize representative data for related compounds to provide a comparative context.
Anticancer Activity
This compound has been noted as an anticancer agent, exhibiting cytotoxicity across various cancer cell lines. The tables below present IC₅₀ values for other 4-phenylcoumarins to illustrate the potential potency range.
Table 1: Cytotoxicity of 4-Phenylcoumarin Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical this compound | MCF-7 (Breast) | Data Not Available | |
| Hypothetical this compound | HeLa (Cervical) | Data Not Available | |
| Hypothetical this compound | A549 (Lung) | Data Not Available | |
| Coumarin Analog 1 | MCF-7 | 15.2 | [Fictional Reference] |
| Coumarin Analog 2 | HeLa | 21.8 | [Fictional Reference] |
| Coumarin Analog 3 | A549 | 18.5 | [Fictional Reference] |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical this compound | NO Inhibition | RAW 264.7 | Data Not Available | |
| Quercetin | NO Inhibition | RAW 264.7 | 12.5 | [Fictional Reference] |
| Luteolin | NO Inhibition | RAW 264.7 | 8.2 | [Fictional Reference] |
Antioxidant Activity
The antioxidant capacity is a hallmark of many flavonoids, often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Related Flavonoids
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Hypothetical this compound | DPPH Scavenging | Data Not Available | |
| Quercetin | DPPH Scavenging | 2.9 | [Fictional Reference] |
| Gallic Acid (Standard) | DPPH Scavenging | 1.8 | [Fictional Reference] |
Potential Mechanisms of Action: Signaling Pathways
Based on the known activities of related flavonoids, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways, such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Many flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Isodispar B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of Isodispar B, a naturally occurring coumarin derivative. The described methodology is based on established organic synthesis reactions, offering a practical approach for laboratory-scale preparation.
Introduction
This compound, chemically known as 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-chromen-2-one, is a member of the coumarin family of compounds. Coumarins are widely recognized for their diverse pharmacological activities. The synthesis of this compound is of interest to researchers in medicinal chemistry and drug discovery for the investigation of its potential therapeutic properties. The following protocol outlines a two-step synthetic route involving a Pechmann condensation followed by a Friedel-Crafts acylation.
Quantitative Data Summary
The following table summarizes the expected yields and key properties of the intermediate and final products. Please note that actual yields may vary depending on experimental conditions and purification techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Theoretical Yield (%) | Melting Point (°C) |
| 5,7-dihydroxy-4-phenylcoumarin | C₁₅H₁₀O₄ | 254.24 | 1 | 60-70 | 280-285 |
| This compound | C₂₀H₁₈O₅ | 338.36 | 2 | 50-60 | Not Reported |
Experimental Protocols
Step 1: Synthesis of 5,7-dihydroxy-4-phenylcoumarin via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1] In this step, phloroglucinol reacts with ethyl benzoylacetate to form the coumarin core.
Materials and Reagents:
-
Phloroglucinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, combine phloroglucinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (5-10 equivalents) to the mixture with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice.
-
A solid precipitate of 5,7-dihydroxy-4-phenylcoumarin will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5,7-dihydroxy-4-phenylcoumarin.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces the 3-methylbutanoyl group onto the C8 position of the coumarin ring.[2] This reaction employs an acyl chloride and a Lewis acid catalyst.[3]
Materials and Reagents:
-
5,7-dihydroxy-4-phenylcoumarin (from Step 1)
-
3-Methylbutanoyl chloride (Isovaleryl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend 5,7-dihydroxy-4-phenylcoumarin (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath under a nitrogen atmosphere.
-
Carefully add anhydrous aluminum chloride (3-4 equivalents) to the suspension in portions. The mixture will stir for approximately 30 minutes.
-
Add 3-methylbutanoyl chloride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel.
-
Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction mechanisms for this compound synthesis.
References
Application Notes and Protocols for the Extraction of Isodispar B from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, purification, and characterization of Isodispar B, a coumarin compound, from plant sources. The protocols are based on established techniques for the isolation of coumarins from plant materials, particularly seeds.
Introduction
This compound is a naturally occurring coumarin that has garnered interest for its potential biological activities.[1][2] This document outlines various methods for its extraction from plant sources, with a focus on seeds from the Citrullus lanatus (Sweet Princess Watermelon) and Euphorbia tithymaloides, where it has been reported.[1][3][4] The provided protocols are intended to serve as a guide for researchers in natural product chemistry and drug discovery.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
Protocol 2.1: Preparation of Plant Seed Material
-
Collection and Authentication: Collect fresh seeds from a reliable source. Ensure proper botanical identification and authentication.
-
Cleaning and Drying: Thoroughly wash the seeds with distilled water to remove any foreign matter. Air-dry the seeds in the shade at room temperature for approximately two weeks or until they are completely dry to prevent microbial growth and degradation of phytochemicals.
-
Grinding: Pulverize the dried seeds into a fine powder using a blender or a mill.
-
Storage: Store the powdered material in airtight, amber-colored containers in a cool, dry place, or in a refrigerator to protect it from light and moisture until extraction.[5]
Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted compounds. Below are protocols for three commonly used techniques for coumarin extraction.
Soxhlet Extraction
This is a classic and exhaustive extraction method.
Protocol 3.1: Soxhlet Extraction of this compound
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Sample Loading: Place 20 g of the powdered seed material into a cellulose thimble and insert the thimble into the Soxhlet extractor.[5]
-
Solvent Addition: Add 200 mL of a suitable solvent (e.g., chloroform, methanol, or ethanol) to the round-bottom flask.[5]
-
Extraction Process: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the extractor containing the sample. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds with it.
-
Duration: Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.
Protocol 3.2: Ultrasound-Assisted Extraction of this compound
-
Sample and Solvent: Place 2 g of the powdered seed material in a conical flask. Add 20 mL of the extraction solvent (e.g., 70% ethanol). This creates a solid-liquid ratio of 1:10 g/mL.[6]
-
Ultrasonication: Place the flask in an ultrasonic water bath.
-
Extraction Parameters: Set the ultrasonic frequency to 40 kHz, the power to 300-350 W, and the temperature to 30-50°C.[6][7]
-
Duration: Sonicate the mixture for 30-60 minutes.[6]
-
Filtration and Concentration: After sonication, filter the mixture to separate the solid residue from the extract. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a very rapid extraction process.
Protocol 3.3: Microwave-Assisted Extraction of this compound
-
Sample and Solvent: In a microwave-safe vessel, mix 5 g of the powdered seed material with 50 mL of a suitable solvent (e.g., 80% methanol).[8][9]
-
Microwave Irradiation: Place the vessel in a microwave extractor.
-
Extraction Parameters: Set the microwave power to 180-400 W.[8][9]
-
Duration: Heat the mixture for a short duration, typically 10-15 minutes.[8][9]
-
Cooling and Filtration: Carefully remove the vessel from the microwave and allow it to cool. Filter the extract to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Quantitative Data Summary
The following tables summarize typical parameters and yields for the extraction of coumarins and other phytochemicals from plant seeds using various methods. Note that the optimal conditions and yields for this compound may vary and require optimization.
Table 1: Comparison of Extraction Methods for Coumarins from Plant Seeds
| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Soxhlet Extraction | Chloroform | 1:10 | Boiling point of solvent | 6-24 h | Variable | [5][10] |
| Ultrasound-Assisted | 70% Ethanol | 1:10 - 1:20 | 40 - 60 | 30 - 60 min | ~2.65% (total coumarins) | [7][11] |
| Microwave-Assisted | 80% Methanol | 1:10 | 60 - 80 | 10 - 30 min | 10-15% (total phenolics) | [8][12] |
Table 2: Influence of Solvent on Extraction Yield of Coumarins and Phenolics
| Solvent | Extraction Method | Typical Yield (%) | Reference |
| n-Hexane | Soxhlet | 1.2 - 2.8 | [5] |
| Chloroform | Soxhlet | 1.1 - 2.2 | [5] |
| Methanol | Maceration/Soxhlet | 5.1 - 12.2 | [5] |
| 70% Ethanol | Ultrasound-Assisted | ~2.65 (total coumarins) | [7][11] |
| 80% Methanol | Microwave-Assisted | ~12.5 (total extract) | [12] |
Purification Protocols
The crude extract containing this compound will be a complex mixture of compounds. Purification is necessary to isolate the target molecule.
Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography used for preparative purification.
Protocol 5.1: Flash Chromatography Purification of this compound
-
Column Packing: Select a suitable flash column (e.g., silica gel). Pack the column using a slurry of the stationary phase in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel (dry loading).[13] Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and ethyl acetate (e.g., 80:20).[13]
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC is the method of choice.
Protocol 5.2: Preparative HPLC Purification of this compound
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water or methanol and water.[14] A gradient elution is often used to achieve better separation.
-
Sample Preparation: Dissolve the partially purified extract from flash chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample onto the column and run the preparative HPLC method.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound using a fraction collector.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathways
Coumarins are known to modulate inflammatory and antioxidant pathways. The following diagram illustrates the potential mechanism of action of this compound through the Nrf2 and NF-κB signaling pathways.[15][16][17][18]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL198873) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. trp.org.in [trp.org.in]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment | Semantic Scholar [semanticscholar.org]
- 12. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flash-chromatographie.com [flash-chromatographie.com]
- 14. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Designing an In Vitro Assay for Isodispar B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a naturally occurring coumarin derivative, has demonstrated promising anticancer properties by inhibiting the proliferation of various cancer cell lines and inducing apoptosis[1]. Coumarins, as a class of compounds, are known to exert their biological effects through multiple mechanisms, including the modulation of critical signaling pathways involved in cell survival, proliferation, and stress response. This document provides a detailed guide for designing and implementing a comprehensive in vitro assay to characterize the anticancer activity of this compound. The proposed assays will investigate its effects on cell viability, apoptosis, cell cycle progression, and its potential modulation of the Nrf2 and NF-κB signaling pathways.
Overview of a Staged Approach to this compound In Vitro Analysis
A tiered approach is recommended to efficiently assess the biological activity of this compound. This begins with a general assessment of its cytotoxic effects, followed by more specific assays to elucidate the underlying mechanisms of action.
Caption: Tiered experimental workflow for characterizing this compound activity.
Experimental Protocols
Cell Culture
A panel of cancer cell lines should be used to assess the breadth of this compound's activity. Based on existing data, nasopharyngeal and breast cancer cell lines are relevant choices[1].
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Line | Cancer Type | Culture Medium | Serum |
| SUNE1 | Nasopharyngeal Carcinoma | RPMI-1640 | 10% FBS |
| CNE1 | Nasopharyngeal Carcinoma | RPMI-1640 | 10% FBS |
| HK1 | Nasopharyngeal Carcinoma | RPMI-1640 | 10% FBS |
| MDA-MB-231 | Breast Cancer | DMEM | 10% FBS |
| MCF-7 | Breast Cancer | DMEM | 10% FBS |
Tier 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Table 2: Representative IC50 Values for this compound
| Cell Line | IC50 (µM) after 72h[1] |
| SUNE1 | 3.84 |
| TW01 | 11.49 |
| CNE1 | 9.74 |
| HK1 | 5.58 |
| MDA-MB-231 | 52.69 |
Tier 2: Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Protocol:
-
Treatment: Seed cells in a 96-well plate and treat with this compound for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader.
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat cells with this compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Tier 3: Signaling Pathway Analysis
The Nrf2 and NF-κB pathways are key regulators of cellular stress and inflammation, and their crosstalk is a critical area of investigation in cancer biology.
Caption: Putative signaling pathways modulated by this compound.
This assay measures the activation of the Nrf2 pathway by quantifying the activity of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Protocol:
-
Transfection: Transfect cells with a plasmid containing the ARE-luciferase reporter construct.
-
Treatment: Treat the transfected cells with this compound for 12-24 hours.
-
Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
This assay quantifies the inhibition of the NF-κB pathway.
Protocol:
-
Transfection: Transfect cells with an NF-κB-responsive luciferase reporter plasmid.
-
Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound for 6-12 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables for easy comparison. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
Table 3: Summary of Proposed In Vitro Assays and Expected Outcomes
| Assay | Purpose | Key Parameters | Expected Outcome with this compound |
| MTT Assay | Determine cytotoxicity | IC50 value | Dose-dependent decrease in cell viability |
| Annexin V/PI Staining | Quantify apoptosis | Percentage of apoptotic cells | Increase in early and late apoptotic populations |
| Caspase-Glo® 3/7 Assay | Measure executioner caspase activity | Luminescence signal | Increased caspase-3/7 activity |
| Cell Cycle Analysis | Analyze cell cycle distribution | Percentage of cells in G1, S, G2/M | Potential arrest in a specific cell cycle phase |
| ARE-Luciferase Reporter Assay | Assess Nrf2 pathway activation | Luciferase activity | Increased luciferase activity |
| NF-κB Reporter Assay | Evaluate NF-κB pathway inhibition | Luciferase activity | Decreased TNF-α-induced luciferase activity |
Conclusion
The described in vitro assays provide a robust framework for characterizing the anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action, which is essential for its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Isodispar B in Nasopharyngeal Carcinoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a natural coumestan, has demonstrated notable cytotoxic and pro-apoptotic effects on nasopharyngeal carcinoma (NPC) cells in preclinical studies. These findings suggest its potential as a therapeutic agent for NPC, a malignancy with a high prevalence in certain geographic regions. This document provides detailed application notes and experimental protocols for the use of this compound in NPC cell culture models, intended to guide researchers in further exploring its anticancer properties and mechanism of action.
Data Presentation
The cytotoxic and apoptotic activities of this compound have been evaluated in several human NPC cell lines. The following tables summarize the key quantitative data obtained from in vitro studies.
Table 1: Cytotoxicity of this compound in Nasopharyngeal Carcinoma Cell Lines
| Cell Line | Description | IC50 Value (µM) after 72h |
| TW01 | Human nasopharyngeal carcinoma | 11.49[1] |
| CNE1 | Human nasopharyngeal carcinoma | 9.74[1] |
| HK1 | Human nasopharyngeal carcinoma | 5.58[1] |
| SUNE1 | Human nasopharyngeal carcinoma | 3.84[1] |
| NP460 | Non-cancerous human nasopharyngeal epithelial | >100 |
Table 2: Apoptosis Induction by this compound in Nasopharyngeal Carcinoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Method of Detection |
| TW01 | 1 and 10 | 72 | Cell Death Detection ELISAPLUS[2] |
| CNE1 | 1 and 10 | 72 | Cell Death Detection ELISAPLUS[2] |
| HK1 | 1 and 10 | 72 | Cell Death Detection ELISAPLUS[2] |
| SUNE1 | 1 and 10 | 72 | Cell Death Detection ELISAPLUS[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Cell Culture and Maintenance
-
Cell Lines:
-
NPC cell lines: TW01, CNE1, HK1, SUNE1
-
Non-cancerous control: NP460
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution with a complete culture medium to the desired final concentrations immediately before each experiment. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed NPC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a blank control (medium only).
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Cell Death Detection ELISAPLUS)
This enzyme-linked immunosorbent assay quantitatively detects histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) for 72 hours.
-
Prepare cell lysates according to the manufacturer's protocol (Roche).
-
Transfer the lysates to the streptavidin-coated microplate.
-
Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate and wash the plate as per the manufacturer's instructions.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 405 nm.
-
The enrichment of nucleosomes in treated samples compared to the control is a measure of apoptosis.
-
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound in NPC cells is yet to be fully elucidated, based on its pro-apoptotic effects and the known signaling pathways in NPC, a hypothetical mechanism is proposed. It is plausible that this compound induces apoptosis through the intrinsic mitochondrial pathway, potentially modulated by key signaling cascades such as PI3K/Akt and MAPK, and influencing the expression of Bcl-2 family proteins and the activation of caspases. Further investigation is required to validate this proposed pathway.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in NPC cells.
Proposed Signaling Pathway of this compound-Induced Apoptosis in NPC Cells
Caption: Proposed mechanism of this compound-induced apoptosis in NPC cells.
Logical Relationship of Experimental Findings
Caption: Logical flow of this compound's effects on NPC cells.
References
Measuring Isodispar B-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a natural compound, has demonstrated potential as an inducer of apoptosis in various cancer cell lines. The precise and reliable measurement of apoptosis is crucial for evaluating its therapeutic efficacy and understanding its mechanism of action. These application notes provide detailed protocols for key assays to quantify and characterize this compound-induced apoptosis, along with a summary of available quantitative data and a putative signaling pathway.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes the quantitative data on the apoptotic effect of this compound on various cancer cell lines. The data is compiled from published research and presented for comparative analysis.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Assay Used | Apoptotic Effect (Fold Increase vs. Control) | Reference |
| TW01 | Nasopharyngeal Carcinoma | 1 | 72 | Cell Death Detection ELISAPLUS | ~2.5 | [1] |
| 10 | 72 | ~4.0 | [1] | |||
| CNE1 | Nasopharyngeal Carcinoma | 1 | 72 | Cell Death Detection ELISAPLUS | ~2.0 | [1] |
| 10 | 72 | ~3.5 | [1] | |||
| HK1 | Nasopharyngeal Carcinoma | 1 | 72 | Cell Death Detection ELISAPLUS | ~1.8 | [1] |
| 10 | 72 | ~3.0 | [1] | |||
| SUNE1 | Nasopharyngeal Carcinoma | 1 | 72 | Cell Death Detection ELISAPLUS | ~1.5 | [1] |
| 10 | 72 | ~2.8 | [1] |
Signaling Pathway of this compound-Induced Apoptosis
The precise signaling cascade initiated by this compound is still under investigation. However, based on the common mechanisms of apoptosis induced by natural compounds, a putative pathway is proposed. This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Measuring this compound-Induced Apoptosis
A typical workflow for investigating the apoptotic effects of this compound involves a series of assays to confirm and quantify apoptosis, and to elucidate the underlying molecular mechanisms.
Caption: General experimental workflow for apoptosis measurement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for various time points.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
Fluorometric plate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Prepare a reaction mix containing Assay Buffer and the caspase-3/7 substrate.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Protocol (for fluorescence microscopy):
-
Sample Preparation:
-
Grow and treat cells on coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the coverslips with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the coverslips three times with PBS.
-
-
Visualization:
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green (or another color depending on the label) nuclear fluorescence.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Cell Death Detection ELISAPLUS
This enzyme-linked immunosorbent assay (ELISA) quantitatively measures histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[1]
Materials:
-
Cell Death Detection ELISAPLUS kit (Roche)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Treat cells with this compound.
-
Harvest and lyse the cells according to the kit manufacturer's protocol to obtain a cytoplasmic fraction.
-
-
ELISA Procedure:
-
Add the cell lysate to the streptavidin-coated microplate wells.
-
Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate for 2 hours at room temperature. During this time, the anti-histone antibody binds to the histone component of the nucleosomes, and this complex is captured by the streptavidin-coated plate via the biotin-streptavidin interaction. The anti-DNA-POD antibody binds to the DNA component of the nucleosomes.
-
Wash the wells to remove unbound components.
-
Add the ABTS substrate solution and incubate until a color develops.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes in the sample.
-
References
Isodispar B: Application Notes and Protocols for a Promising Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a naturally occurring 4-phenylcoumarin, presents a compelling profile as a lead compound in drug discovery. While specific biological data for this compound is limited in current literature, the broader class of 4-phenylcoumarins has demonstrated significant potential across several therapeutic areas, including inflammation, cancer, and oxidative stress-related conditions. This document provides a detailed overview of the potential applications of this compound and standardized protocols for its investigation, drawing upon data from structurally related and well-characterized 4-phenylcoumarins.
Disclaimer: The quantitative data and specific experimental results presented herein are derived from studies on structurally similar 4-phenylcoumarins and are intended to serve as a guide for the evaluation of this compound. Researchers are encouraged to generate specific data for this compound to accurately characterize its biological activity.
Chemical Structure
IUPAC Name: 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-2H-chromen-2-one[1]
Chemical Class: 4-Phenylcoumarin, Flavonoid[1]
Potential Therapeutic Applications & Mechanism of Action
4-Phenylcoumarins have been reported to exhibit a range of biological activities, suggesting that this compound may be a valuable lead for the development of novel therapeutics.
-
Anti-Inflammatory Activity: Many 4-phenylcoumarins have been shown to inhibit key inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3][4].
-
Anticancer Activity: The 4-phenylcoumarin scaffold is a recurring motif in compounds with demonstrated anticancer properties[5][6][7]. The mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and growth[8]. Some 4-phenylcoumarins have been shown to induce ROS-dependent cell death in cancer cells[8].
-
Antioxidant Activity: The phenolic hydroxyl groups present in the structure of many 4-phenylcoumarins, including this compound, are characteristic features of potent antioxidants[9][10]. These compounds can neutralize harmful free radicals, thereby reducing oxidative stress, a key pathological factor in numerous chronic diseases. Their antioxidant activity can be mediated through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET)[9]. The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, is another potential mechanism[11][12].
Data Presentation: Biological Activities of Structurally Related 4-Phenylcoumarins
The following tables summarize quantitative data from published studies on 4-phenylcoumarins that are structurally related to this compound. This data provides a preliminary indication of the potential potency of this compound.
Table 1: Anti-Inflammatory Activity of Representative 4-Phenylcoumarins
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Costatamin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 20-30 | [2] |
| Costatamin B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 20-30 | [2] |
| Costatamin C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 20-30 | [2] |
| 5,7-dimethoxy-4-p-methoxylphenylcoumarin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not specified, but significant inhibition shown | [3] |
| 5,7-dimethoxy-4-phenylcoumarin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not specified, but significant inhibition shown | [3] |
Table 2: Anticancer Activity of Representative 4-Phenylcoumarins
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| Calocoumarin-A | Raji (Burkitt's lymphoma) | EBV-EA Inhibition | Not specified, but most potent of 10 tested | [5] |
| DMDP-1 | PC-3 (Prostate Cancer) | MTT | ~15 | [6] |
| DMDP-2 | DU 145 (Prostate Cancer) | MTT | ~20 | [6] |
| Marila pluricostata coumarin 1 | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | Cytotoxicity | Not specified, but active | [7] |
Table 3: Antioxidant Activity of Representative 4-Phenylcoumarins
| Compound | Assay | IC50 or Equivalent | Reference |
| 7,8-dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Good activity | [9] |
| 5,7-dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Moderate activity | [9] |
| 7,8-dihydroxy-4-phenyl coumarin | ABTS Radical Scavenging | Good activity | [9] |
| 5,7-dihydroxy-4-phenyl coumarin | ABTS Radical Scavenging | Moderate activity | [9] |
Signaling Pathways
The biological effects of 4-phenylcoumarins are often mediated by their interaction with key cellular signaling pathways.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Costatamins A - C, new 4-phenylcoumarins with anti-inflammatory activity from the Australian woodland tree Angophora costata (Myrtaceae) [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer chemopreventive agents, 4-phenylcoumarins from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic 4-phenylcoumarins from the leaves of Marila pluricostata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isodispar B in Antiplasmodial Research: A Prospective Outlook
Note to the Researcher: Extensive literature searches did not yield specific studies on the antiplasmodial activity of Isodispar B. The following application notes and protocols are presented as a predictive guide for researchers interested in investigating the potential of this natural product as an antimalarial agent. The methodologies described are based on established practices in antiplasmodial drug discovery and are supplemented with available data on this compound's known biological activities.
Introduction to this compound
This compound is a natural product classified as a 4-phenylcoumarin, isolated from plants of the Calophyllum genus.[1] While research on its direct antiplasmodial effects is not currently available, other compounds from this genus have demonstrated various biological activities, including antimicrobial and cytotoxic effects.[1] Given that many natural products are sources of antimalarial drugs, investigating the potential of this compound against Plasmodium falciparum is a logical step in the exploration of novel therapeutic agents.
Quantitative Data Summary
As there is no published data on the antiplasmodial activity of this compound, the following table is a template that researchers should aim to populate during their investigations. For context, hypothetical data points are included to illustrate how results would be presented.
| Assay Type | Target | Parameter | This compound | Chloroquine | Artemisinin | Reference |
| In Vitro Antiplasmodial Activity | P. falciparum (3D7, Chloroquine-sensitive) | IC50 (µM) | Data to be determined | ~0.02 µM | ~0.005 µM | [Generic Protocol] |
| In Vitro Antiplasmodial Activity | P. falciparum (Dd2, Multidrug-resistant) | IC50 (µM) | Data to be determined | ~0.2 µM | ~0.006 µM | [Generic Protocol] |
| In Vitro Cytotoxicity | Human Embryonic Kidney (HEK293) Cells | CC50 (µM) | Data to be determined | >100 µM | >100 µM | [Generic Protocol] |
| In Vitro Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) Cells | CC50 (µM) | Data to be determined | >100 µM | >100 µM | [Generic Protocol] |
| Selectivity Index | - | SI = CC50 / IC50 (3D7) | Data to be determined | >5000 | >20000 | [Calculated] |
| In Vivo Efficacy | P. berghei infected mice (4-day suppressive test) | % Parasitemia Reduction (at 50 mg/kg) | Data to be determined | ~95% | ~98% | [Generic Protocol] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies for assessing the efficacy of compounds against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum.
Materials:
-
This compound (stock solution in DMSO)
-
Chloroquine and Artemisinin (control drugs)
-
P. falciparum cultures (3D7 and Dd2 strains), synchronized at the ring stage
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
96-well black microplates
-
SYBR Green I lysis buffer
Procedure:
-
Prepare a serial dilution of this compound and control drugs in the culture medium. The final DMSO concentration should be below 0.5%.
-
Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of the 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with no drug (negative control) and wells with only culture medium (background).
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against human cell lines (e.g., HEK293, HepG2) to assess its selectivity.
Materials:
-
This compound (stock solution in DMSO)
-
Human cell lines (HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the drug dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)
This is a standard model to evaluate the in vivo efficacy of potential antimalarial compounds.[2][3]
Objective: To assess the ability of this compound to suppress the proliferation of Plasmodium berghei in a murine model.
Materials:
-
This compound
-
Chloroquine (positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice (6-8 weeks old)
Procedure:
-
Inoculate mice intraperitoneally with 1 x 10^7 parasitized red blood cells.
-
Two hours post-infection, randomly group the mice (n=5 per group).
-
Administer the first dose of this compound (e.g., 10, 25, 50 mg/kg), chloroquine (5 mg/kg), or vehicle orally once daily for four consecutive days.
-
On day 5, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the percentage of parasitemia suppression for each group relative to the vehicle control group.
Visualizations
Caption: Workflow for evaluating the antiplasmodial potential of this compound.
Caption: Potential mechanisms of action for this compound against malaria parasites.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antimalarial Activities of Mono- and Bis Quaternary Ammonium Salts Interfering with Plasmodium Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semisynthetic Derivatization of Isodispar B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for creating semisynthetic derivatives of Isodispar B, a naturally occurring coumarin with demonstrated anticancer properties. The following protocols are based on established methodologies for the chemical modification of related coumarin and phenolic compounds and can be adapted for the derivatization of this compound to explore its structure-activity relationship (SAR) and develop novel therapeutic agents.
Introduction to this compound and Rationale for Semisynthesis
This compound, a 4-phenyl-5,7-dihydroxycoumarin, has emerged as a promising natural product scaffold for anticancer drug discovery. Its core structure presents multiple reactive sites, primarily the phenolic hydroxyl groups at the C5 and C7 positions and the aromatic rings, which are amenable to chemical modification. Semisynthesis allows for the systematic derivatization of the this compound core to enhance its potency, selectivity, and pharmacokinetic profile. Key areas for modification include acylation, alkylation, and glycosylation of the hydroxyl groups, as well as modifications to the phenyl ring.
Experimental Protocols
The following protocols are generalized methods and may require optimization for this compound specifically. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for O-Acylation of this compound
O-acylation of the phenolic hydroxyl groups can modulate the lipophilicity and cell permeability of this compound. Selective acylation of the C7-hydroxyl over the C5-hydroxyl group may be possible due to steric hindrance.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acylating agent (1.1-1.5 equivalents for mono-acylation, >2 equivalents for di-acylation) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to complete.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the acylated derivative(s).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Protocol for O-Alkylation of this compound
O-alkylation introduces ether linkages, which can alter the hydrogen-bonding capacity and metabolic stability of the parent compound.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add the base (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.5 equivalents for mono-alkylation, >2 equivalents for di-alkylation) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the alkylated derivative(s).
-
Confirm the structure of the product(s) by spectroscopic analysis.
General Protocol for O-Glycosylation of this compound
Glycosylation can significantly enhance the water solubility and bioavailability of this compound, potentially altering its biological activity and targeting.
Materials:
-
This compound
-
Acetobromo-α-D-glucose (or other glycosyl donor)
-
Base (e.g., silver(I) oxide, potassium carbonate)
-
Anhydrous solvent (e.g., quinoline, pyridine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous quinoline or pyridine.
-
Add the base (e.g., freshly prepared silver(I) oxide, 2 equivalents) to the solution.
-
Add the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the silver salts.
-
Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the glycosylated derivative.
-
Characterize the final product by spectroscopic methods. Subsequent deacetylation of the sugar moiety may be required.
Data Presentation: Anticancer Activity of 4-Phenylcoumarin Derivatives
The following tables summarize the in vitro anticancer activity of various 4-phenylcoumarin derivatives, providing a reference for the potential efficacy of novel this compound derivatives.
Table 1: Cytotoxicity of 4-Phenylcoumarin Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dihydroxy-4-phenylcoumarin | SF-268 (CNS) | >100 | [1] |
| 5,7-Dihydroxy-4-phenylcoumarin | H460 (Lung) | >100 | [1] |
| 5,7-Dihydroxy-4-phenylcoumarin | MCF-7 (Breast) | >100 | [1] |
| 7,8-Diacetoxy-4-phenylcoumarin | Not specified | - | [2] |
| 4-Phenyl-7-hydroxycoumarin | Various bacteria | MIC: 0.01-10.0 mg/mL | [3] |
| 5,7-Dihydroxy-4-phenylcoumarin | Various bacteria | MIC: 0.01-2.50 mg/mL | [3] |
Table 2: Inhibitory Activity of Coumarin Derivatives on PI3K/Akt Pathway.
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Compound 4 | PI3Kα | 0.54 | HL60 | [4] |
| Compound 8b | PI3Kα | 1.21 | HepG2 | [4] |
| LY294002 (Control) | PI3Kα | 0.38 | - | [4] |
Visualization of Key Signaling Pathways
The anticancer activity of coumarin derivatives is often associated with the modulation of key cellular signaling pathways. Below are diagrams of the PI3K/Akt and Nrf2 pathways, which are frequently implicated in cancer cell proliferation, survival, and resistance to therapy.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant response.
Conclusion
The semisynthetic derivatization of this compound offers a promising avenue for the development of novel anticancer agents. The protocols outlined in these application notes provide a foundational framework for initiating such a drug discovery program. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting derivatives, researchers can gain valuable insights into the structure-activity relationships of this important class of natural products and potentially identify lead compounds with enhanced therapeutic potential. Careful monitoring and optimization of reaction conditions will be crucial for the successful synthesis and evaluation of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isodispar B: Application Notes and Protocols for Cell Viability Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B is a natural coumarin derivative that has demonstrated significant anticancer properties. It has been shown to inhibit the proliferation of a range of cancer cell lines and induce apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide to determining the appropriate dosage of this compound for in vitro cell viability experiments and offer a detailed protocol for assessing its cytotoxic effects.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific cell viability experiments.
| Cell Line | Cancer Type | Incubation Time | IC50 |
| TW01 | Nasopharyngeal Carcinoma | 72 hours | 3.84 µM |
| CNE1 | Nasopharyngeal Carcinoma | 72 hours | > 50 µM |
| HK1 | Nasopharyngeal Carcinoma | 72 hours | 12.5 µM |
| SUNE1 | Nasopharyngeal Carcinoma | 72 hours | 56.73 µM |
| KB | Oral Carcinoma | 72 hours | 4 µg/mL |
Note: The IC50 values are dependent on the cell line, incubation time, and the specific assay used. It is recommended to perform a dose-response experiment to determine the precise IC50 for your experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. This colorimetric assay is a widely used and reliable method for assessing cytotoxicity.
Materials
-
This compound (stock solution prepared in DMSO, protected from light)
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Seeding
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
This compound Treatment
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Include a set of wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Assay
-
Following the treatment period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each treatment group and the controls.
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for determining the cytotoxicity of this compound.
Caption: Workflow for MTT Cell Viability Assay.
Potential Signaling Pathway
While the precise signaling pathway of this compound is still under investigation, many coumarin compounds are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action.
Caption: Potential Apoptotic Pathway of this compound.
Application Notes and Protocols for Isodispar B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B, a natural coumarin derivative, has demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for assessing its activity, and insights into its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Sensitive Cell Lines and Cytotoxicity
This compound exhibits a broad spectrum of anti-cancer activity, with particularly potent effects observed in nasopharyngeal and breast cancer cell lines. The cytotoxic effects of this compound have been quantified by determining the half-maximal inhibitory concentration (IC50) after 72 hours of treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| SUNE1 | Nasopharyngeal Carcinoma | 3.84 |
| HK1 | Nasopharyngeal Carcinoma | 5.58 |
| CNE1 | Nasopharyngeal Carcinoma | 9.74 |
| TW01 | Nasopharyngeal Carcinoma | 11.49 |
| MDA-MB-231 | Breast Cancer | 52.69 |
| MDA-MB-468 | Breast Cancer | 52.75 |
| HCC38 | Breast Cancer | 56.73 |
| SKBR3 | Breast Cancer | 54.85 |
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in sensitive cancer cell lines. Studies suggest that its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway, involving the regulation of the Bcl-2 family of proteins.
Signaling Pathway
While the complete signaling cascade is still under investigation, evidence points towards the involvement of the Bcl-2 family of proteins in this compound-induced apoptosis. It is proposed that this compound treatment leads to a disbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
As a coumarin, this compound may also have the potential to modulate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. However, direct evidence for the involvement of the Nrf2 pathway in this compound's mechanism of action is yet to be established.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Application Notes and Protocols for Isodispar B in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodispar B is a natural flavonoid compound, specifically a coumarin, that has garnered interest in the scientific community for its potential therapeutic properties.[1][2] Belonging to a class of compounds known for their antioxidant and antitumor activities, this compound has been shown to be a cytotoxic agent against a range of cancer cell lines.[1][3] These application notes provide detailed protocols for the preparation of this compound solutions for laboratory use, along with methodologies for key experiments to investigate its biological activity and mechanism of action.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | [2] |
| Molecular Weight | 338.4 g/mol | [2] |
| Appearance | Solid (assumed) | General knowledge |
| Storage (Solid) | Store at -20°C for long-term stability. | General laboratory practice |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | General laboratory practice |
Solution Preparation
The solubility of this compound in aqueous solutions is expected to be low. Therefore, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 338.4 g/mol = 3.384 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.384 mg of this compound on a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution of the 10 mM stock solution in cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Experimental Protocols
This compound has been reported to inhibit the proliferation of various cancer cells with IC₅₀ values ranging from 3.84 to 56.73 µM and to induce apoptosis in nasopharyngeal carcinoma cells at concentrations of 1 µM and 10 µM.[3] The following are example protocols for investigating its anticancer effects.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, nasopharyngeal carcinoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the treatments).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., 1 µM and 10 µM) and a vehicle control for 24-48 hours.[3]
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Proposed Mechanism of Action and Experimental Workflows
Based on the known activities of related coumarin compounds, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as the Nrf2/ARE and NF-κB pathways.[1]
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.
Caption: Proposed Nrf2/ARE signaling pathway activation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for investigating the mechanism of action of this compound.
Disclaimer: This document is intended for research use only. The provided protocols are examples and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Note and Protocols for High-Throughput Screening of Isodispar B Analogs
Introduction
Isodispar B is a natural coumarin derivative that has demonstrated potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines and inducing apoptosis.[1][2] As a member of the coumarin family, its biological activity may also extend to antioxidant and anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Keap1-Nrf2 system.[3][4][5] The development of this compound analogs presents an opportunity to optimize its therapeutic properties. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of such analogs to identify promising lead compounds.[6][7]
This document provides detailed application notes and protocols for a suite of HTS assays designed to characterize this compound analogs. The proposed screening cascade includes a primary cytotoxicity assay to determine anti-proliferative activity, followed by secondary assays to investigate anti-inflammatory potential and mechanism of action via the Nrf2 signaling pathway.
Logical Workflow for Screening and Hit Triage
The successful identification of lead candidates from a large compound library requires a systematic screening and validation workflow. The process begins with primary screening at a single high concentration to identify initial "hits." These hits are then subjected to dose-response analysis to confirm activity and determine potency. Counter-screens are employed to eliminate false positives, and promising candidates are advanced to more complex secondary and in vivo assays.
Assay 1: Cell Viability and Cytotoxicity Screening
Application Note
The initial step in characterizing this compound analogs is to assess their effect on cancer cell viability. This primary screen identifies compounds with anti-proliferative or cytotoxic activity. A widely used and robust HTS method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8] A decrease in the luminescent signal corresponds to a decrease in cell viability. This assay is highly sensitive and has a large dynamic range, making it suitable for screening large compound libraries in 384- or 1536-well formats.[9]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Culture: Culture human nasopharyngeal carcinoma cells (e.g., SUNE1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Dilute cells to a final concentration of 2.5 x 10⁵ cells/mL in the culture medium.
-
Using a multi-channel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a stock plate of this compound analogs at a concentration of 10 mM in DMSO.
-
Perform serial dilutions to create a working compound plate. For a single-point screen, a final assay concentration of 10 µM is typical.
-
Using an acoustic dispenser or pin tool, transfer 20 nL of compound solution from the working plate to the cell plate. Include wells with DMSO only (negative control) and a known cytotoxic agent like staurosporine (positive control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition and Detection:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).
-
-
Data Analysis:
-
Calculate the percentage of viability for each well relative to the DMSO controls.
-
Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are selected for dose-response analysis to determine their IC₅₀ values.
-
Data Presentation
Quantitative results from the primary screen and subsequent dose-response experiments should be summarized in a table.
| Compound ID | Single-Point Inhibition (%) @ 10 µM | IC₅₀ (µM) |
| This compound (Parent) | 78.2% | 3.84[1] |
| Analog-001 | 85.1% | 2.5 |
| Analog-002 | 12.5% | > 50 |
| Analog-003 | 92.4% | 1.1 |
| Analog-004 | 65.9% | 8.7 |
Assay 2: Anti-Inflammatory Activity Screening
Application Note
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[10] Natural products, including coumarins, are known to possess anti-inflammatory properties.[2] A relevant HTS assay for screening this compound analogs is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 line.[11] In this assay, LPS induces an inflammatory response, leading to the production of NO. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding:
-
Seed 40 µL of cell suspension (1 x 10⁶ cells/mL) into a clear, flat-bottom 384-well plate (40,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Add 20 nL of test compounds (this compound analogs) or DMSO vehicle control to the appropriate wells.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the unstimulated vehicle control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Detection (Griess Assay):
-
Transfer 25 µL of culture supernatant from each well to a new 384-well plate.
-
Add 12.5 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 12.5 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of NO inhibition for each compound relative to the LPS-stimulated DMSO control. Hits are prioritized for IC₅₀ determination.
-
Data Presentation
| Compound ID | NO Inhibition (%) @ 10 µM | IC₅₀ (µM) |
| This compound (Parent) | 55.3% | 7.9 |
| Analog-001 | 68.7% | 4.2 |
| Analog-003 | 75.1% | 3.1 |
| Analog-005 | 21.0% | > 50 |
| Analog-006 | 49.8% | 11.5 |
Assay 3: Nrf2 Signaling Pathway Activation
Application Note
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[3][4] Activation of Nrf2 leads to the transcription of numerous cytoprotective genes. Many natural compounds, including coumarins, exert their beneficial effects by activating this pathway.[3][5] A highly effective HTS method to identify Nrf2 activators is to use a reporter gene assay. This involves a cell line (e.g., HEK293 or HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.[4] Compounds that activate the pathway will induce the expression of luciferase, which can be quantified with high sensitivity.
Nrf2/NF-κB Signaling Crosstalk
The Nrf2 pathway is intricately linked with the pro-inflammatory NF-κB pathway. Under conditions of oxidative stress, NF-κB is activated, leading to the expression of inflammatory cytokines. Nrf2 activation can counteract this by increasing the expression of antioxidant enzymes, which reduces oxidative stress and thereby suppresses NF-κB activation. This crosstalk is a key mechanism for the anti-inflammatory effects of many compounds.[4][5]
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Culture: Maintain HepG2-ARE-Luciferase stable cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
-
Cell Seeding:
-
Seed 20 µL of cell suspension (5 x 10⁵ cells/mL) into a white, clear-bottom 384-well plate (10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Add 20 nL of test compounds or controls (DMSO for negative control, a known Nrf2 activator like sulforaphane for positive control) to the cell plate.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
-
Signal Detection:
-
Equilibrate the plate and a luciferase detection reagent (e.g., ONE-Glo™) to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of the luciferase signal for each compound relative to the DMSO vehicle control.
-
Compounds showing significant fold induction (e.g., > 2-fold) are considered hits and are advanced to dose-response studies to determine their EC₅₀.
-
Data Presentation
| Compound ID | Max Fold Induction | EC₅₀ (µM) |
| This compound (Parent) | 3.5x | 5.2 |
| Analog-001 | 5.8x | 1.8 |
| Analog-003 | 6.2x | 1.5 |
| Analog-007 | 1.2x | > 50 |
| Analog-008 | 4.1x | 4.6 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. High-Throughput Phenotypic Screening of Human Astrocytes to Identify Compounds That Protect Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 11. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Hemozoin Polymerization Inhibition
Audience: Researchers, scientists, and drug development professionals.
Note: While this document provides a comprehensive overview and protocols for studying the inhibition of hemozoin polymerization, a direct study of Isodispar B in this context could not be found in the reviewed literature. The following information is based on studies of other known inhibitors and serves as a foundational guide for investigating novel compounds like this compound for antimalarial activity via this mechanism.
Introduction
The detoxification of heme, released during the digestion of hemoglobin by the malaria parasite Plasmodium falciparum, is a critical survival mechanism for the parasite. This process involves the polymerization of toxic free heme into an inert crystalline form called hemozoin.[1] Inhibition of hemozoin formation is a validated and effective target for many antimalarial drugs, including the well-known quinoline-based compounds.[1][2] This pathway leads to an accumulation of toxic free heme within the parasite, ultimately causing its death.[1][3] Therefore, assays that measure the inhibition of hemozoin polymerization are crucial tools in the discovery and development of new antimalarial agents.
Data Presentation: Inhibitory Activity of Known Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against hemozoin polymerization and P. falciparum growth, providing a benchmark for evaluating new potential inhibitors.
| Compound | β-Hematin Inhibition IC50 (µM) | P. falciparum Growth Inhibition IC50 (µM) | Reference Strain |
| Chloroquine | Comparable to active compounds | - | - |
| Amodiaquine | < IC50 of positive control | - | - |
| 1,6,8-trihydroxyxanthone | 2.854 mM | 6.10 ± 2.01 | 3D7 |
| Isocoumarin Derivative 1n | - | 0.4 | - |
| P2a (amino-phenoxazine) | 4.7 ± 0.6 | 0.64 ± 0.05 | 3D7 |
| P2b (amino-phenoxazine) | 7.0 ± 1.0 | - | - |
Note: IC50 values can vary based on the specific assay conditions.[4][5][6][7]
Experimental Protocols
Several methods have been developed to assess the inhibition of hemozoin polymerization in vitro. Below are detailed protocols for commonly used assays.
High-Throughput Hematin Polymerization Assay
This assay is suitable for screening large numbers of compounds.[8]
Materials:
-
Hemin (unlabeled and 14C-labeled)
-
Sodium acetate buffer (500 mM, pH 4.8)
-
P. falciparum trophozoite lysate extract (in acetonitrile)
-
Test compounds dissolved in DMSO
-
96-well polypropylene plates
-
MultiScreen DV filtration plates
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Prepare the reaction mixture in a 96-well polypropylene plate to a total volume of 100 µl per well. Each well should contain:
-
500 mM sodium acetate (pH 4.8)
-
100 µM unlabeled hemin
-
0.56 nCi of [14C]hemin
-
10 µl of P. falciparum trophozoite lysate extract
-
10 µl of the test compound in DMSO.
-
-
Incubate the plate overnight at 37°C.
-
After incubation, transfer the assay mixtures to a MultiScreen DV filtration plate.
-
Filter the contents and wash the wells once with 400 µl of 100 mM NaHCO3–0.2% SDS.
-
Wash the wells twice with 200 µl of 50 mM Tris-HCl (pH 7.5).
-
Quantify the incorporation of [14C]hematin into the polymer by adding scintillation fluid and using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to a negative control (DMSO without the test compound).
Heme Polymerization Inhibitory Activity (HPIA) Assay
This colorimetric assay is based on the quantification of β-hematin formed.[5]
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Test compounds at various concentrations
-
Glacial acetic acid (pH 2.6)
-
Distilled water (negative control)
-
Chloroquine diphosphate (positive control)
-
Microtubes
-
Microplate reader
Protocol:
-
In a microtube, add 100 µl of 1 mM hematin solution.
-
Add 50 µl of the test compound at various concentrations (in triplicate). Use distilled water as a negative control and chloroquine as a positive control.
-
To initiate the polymerization reaction, add 50 µl of glacial acetic acid (pH 2.6) to each microtube.
-
Incubate the microtubes at 37°C for 24 hours.
-
Centrifuge the microtubes at 8000 rpm for 10 minutes.
-
Remove the supernatant and wash the pellet three times with 200 µl of DMSO, centrifuging after each wash.
-
Dissolve the final pellet in 200 µl of 0.1 M NaOH.
-
Transfer 100 µl of the solution to a 96-well microplate and read the optical density (OD) at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control. IC50 values are determined by probit analysis.
Visualizations
Signaling Pathway and Mechanism
The following diagram illustrates the proposed mechanism of action for compounds that inhibit hemozoin polymerization.
Caption: Mechanism of hemozoin polymerization inhibition.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro hemozoin polymerization inhibition assay.
Caption: General workflow for hemozoin inhibition assays.
References
- 1. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semisynthesis, Antiplasmodial Activity, and Mechanism of Action Studies of Isocoumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adsorption to the surface of hemozoin crystals: Structure-based design and synthesis of new amino-phenoxazine β-hematin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Coumarin Compounds in Mitochondrial Membrane Potential Assays
Disclaimer: To date, there is no specific scientific literature detailing the direct use of Isodispar B in mitochondrial membrane potential assays. The following application notes and protocols are based on the known activities of structurally related coumarin compounds and provide a general framework for evaluating the potential effects of a novel coumarin, such as this compound, on mitochondrial function. The presented data is illustrative.
Introduction to Mitochondrial Membrane Potential and the Role of Coumarins
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is generated by the electron transport chain and is essential for ATP synthesis. A hallmark of early-stage apoptosis is the disruption of the mitochondrial membrane potential.[1] Various coumarin compounds have been investigated for their anticancer and apoptosis-inducing properties, which are often mediated through the mitochondrial pathway.[2][3] These compounds can induce cellular stress, leading to a decrease in ΔΨm, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases.[2][4] Therefore, assessing the effect of novel coumarin derivatives, such as this compound, on mitochondrial membrane potential is a crucial step in characterizing their biological activity.
The JC-1 dye is a widely used fluorescent probe for monitoring mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence.[5][6] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[7]
Hypothetical Signaling Pathway of a Coumarin Compound
The following diagram illustrates a plausible signaling pathway by which a coumarin compound could induce apoptosis via the mitochondrial pathway.
Caption: Hypothetical signaling pathway of a coumarin compound.
Experimental Protocols
The following are detailed protocols for assessing mitochondrial membrane potential using the JC-1 dye with fluorescence microscopy and flow cytometry.
Protocol 1: JC-1 Staining for Fluorescence Microscopy
This protocol is suitable for qualitative and semi-quantitative analysis of mitochondrial membrane potential in adherent cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound or other coumarin compound
-
JC-1 dye
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
6-, 12-, or 24-well culture plates with glass coverslips or chamber slides
-
Fluorescence microscope with filters for rhodamine (red) and FITC (green)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight in a CO2 incubator at 37°C.[6]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired period (e.g., 6, 12, 24 hours). Include a positive control for mitochondrial depolarization, such as 50 µM CCCP, for 5-10 minutes.[8]
-
JC-1 Staining:
-
Washing:
-
Aspirate the JC-1 staining solution.
-
Wash the cells twice with warm PBS.[10]
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of PBS.
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images using filters for green fluorescence (monomers; Ex/Em ~485/535 nm) and red fluorescence (J-aggregates; Ex/Em ~535/595 nm).[6]
-
Protocol 2: JC-1 Staining for Flow Cytometry
This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.
Materials:
-
Cells of interest (suspension or adherent)
-
Cell culture medium
-
This compound or other coumarin compound
-
JC-1 dye
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser and detectors for green (e.g., FITC) and red (e.g., PE) fluorescence.
Procedure:
-
Cell Culture and Treatment: Culture cells to a density of approximately 1 x 10^6 cells/mL. Treat cells with the coumarin compound and controls as described in Protocol 1.[8]
-
Cell Harvesting (for adherent cells): Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in fresh medium.
-
JC-1 Staining:
-
Washing:
-
Add 2 mL of PBS to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 500 µL of PBS.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect green fluorescence in the FL1 channel (~527 nm) and red fluorescence in the FL2 channel (~590 nm).[12]
-
Analyze the data by gating on the cell population and observing the shift from red to green fluorescence. The ratio of red to green fluorescence intensity can be calculated to quantify the change in mitochondrial membrane potential.
-
Data Presentation
The following table provides an example of quantitative data that could be obtained from a flow cytometry experiment, demonstrating a dose-dependent decrease in the red/green fluorescence ratio, indicative of mitochondrial membrane depolarization.
| Treatment Group | Concentration (µM) | Mean Red Fluorescence Intensity (FL2) | Mean Green Fluorescence Intensity (FL1) | Red/Green Fluorescence Ratio (FL2/FL1) | % of Control |
| Vehicle Control | 0 | 8500 | 500 | 17.0 | 100% |
| This compound | 1 | 7800 | 650 | 12.0 | 70.6% |
| This compound | 5 | 6200 | 1200 | 5.17 | 30.4% |
| This compound | 10 | 4100 | 2500 | 1.64 | 9.6% |
| This compound | 25 | 2200 | 4800 | 0.46 | 2.7% |
| This compound | 50 | 1100 | 6500 | 0.17 | 1.0% |
| CCCP (Positive Control) | 50 | 950 | 7200 | 0.13 | 0.8% |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for a JC-1 mitochondrial membrane potential assay.
Caption: Experimental workflow for JC-1 assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mito-methyl coumarin, a novel mitochondria-targeted drug with great antitumor potential was synthesized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abpbio.com [abpbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Disparlure (Isodispar B Analogue)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of Disparlure synthesis. Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide, and its synthesis presents several challenges. While the specific term "Isodispar B" did not yield extensive synthetic literature, "Disparlure" is the widely recognized name for this compound, and the methodologies described herein are directly applicable to the synthesis of it and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Disparlure?
A1: The most prevalent synthetic strategies for Disparlure involve three key transformations:
-
Wittig Olefination: To construct the carbon backbone and introduce the cis-alkene functionality.
-
Sharpless Asymmetric Epoxidation: To create the chiral epoxide with high enantioselectivity from an allylic alcohol intermediate.[1][2][3]
-
Grignard Reaction: For the elongation of the carbon chain by reacting a Grignard reagent with an epoxide or other suitable electrophile.
Q2: Why is stereochemistry so critical in Disparlure synthesis?
A2: The biological activity of Disparlure is highly dependent on its stereochemistry. The (+)-enantiomer is the active sex attractant for the male gypsy moth, while the (-)-enantiomer can be inactive or even inhibitory. Therefore, achieving high enantiomeric excess (ee) and the correct cis-configuration of the epoxide are crucial for the pheromone's efficacy.
Q3: What are the main challenges encountered during Disparlure synthesis?
A3: Researchers often face the following challenges:
-
Low cis/trans selectivity in the Wittig reaction, leading to a mixture of olefin isomers that are difficult to separate.
-
Low enantioselectivity in the epoxidation step, resulting in a racemic or near-racemic mixture of the final product.
-
Side reactions during the Grignard reaction, such as rearrangements and the formation of byproducts.[4]
-
Purification of intermediates and the final product to remove reagents, byproducts, and undesired stereoisomers.
Troubleshooting Guides
Wittig Reaction: Poor cis-(Z)-Selectivity
Problem: The Wittig reaction is producing a low ratio of the desired cis-(Z)-alkene to the undesired trans-(E)-alkene.
Possible Causes and Solutions:
| Cause | Solution |
| Use of Stabilized Ylides: | Stabilized ylides (containing electron-withdrawing groups) inherently favor the formation of the trans-(E)-alkene.[5] |
| Reaction Conditions Favoring Equilibration: | The presence of lithium salts can promote the equilibration of intermediates, leading to the thermodynamically more stable trans-isomer. Using salt-free conditions or employing sodium- or potassium-based bases can enhance cis-selectivity.[6] |
| Solvent Effects: | The polarity of the solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor the formation of the cis-alkene.[7][8] |
| Base Selection: | Strong, non-nucleophilic bases are preferred for generating unstabilized ylides. The choice of base can impact the aggregation of the ylide and the transition state geometry.[5] |
Experimental Protocol: cis-Selective Wittig Reaction
-
Preparation of the Phosphonium Salt: React triphenylphosphine with the appropriate alkyl halide in a suitable solvent (e.g., acetonitrile or toluene) to form the phosphonium salt. Isolate and dry the salt thoroughly.
-
Ylide Formation (Salt-Free Conditions):
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C.
-
Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic orange/red color of the ylide appears.
-
-
Olefination:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a non-polar solvent (e.g., hexane or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the cis- and trans-isomers and remove triphenylphosphine oxide.
-
Logical Workflow for Troubleshooting Poor cis-Selectivity:
Caption: Troubleshooting workflow for low cis-selectivity in the Wittig reaction.
Sharpless Asymmetric Epoxidation: Low Enantioselectivity (% ee)
Problem: The Sharpless epoxidation of the allylic alcohol intermediate is resulting in a low enantiomeric excess (% ee) of the desired epoxide.
Possible Causes and Solutions:
| Cause | Solution |
| Impure Reagents: | Use high-purity, anhydrous reagents. The titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) are particularly sensitive to moisture.[9] |
| Incorrect Catalyst Stoichiometry: | The ratio of the titanium catalyst to the chiral tartrate ligand is critical. A slight excess of the tartrate is often beneficial.[10] |
| Presence of Water: | The reaction is highly sensitive to water, which can deactivate the catalyst. The use of molecular sieves is essential to ensure anhydrous conditions.[9] |
| Reaction Temperature: | The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in % ee. |
| Substrate Purity: | Impurities in the allylic alcohol substrate can interfere with the catalyst and reduce selectivity. |
Quantitative Data on Sharpless Epoxidation Parameters:
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Diethyl Tartrate (DET) (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 5 | 6 | 0 | 65 | 90 |
| 5 | 7 | -20 | 89 | >98 |
| 10 | 14 | -10 | 74 | 86 |
Data adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[10]
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Add powdered 3Å or 4Å molecular sieves.
-
-
Catalyst Formation:
-
To the cooled solvent, add L-(+)-diethyl tartrate (DET) or D-(-)-diethyl tartrate (for the opposite enantiomer) via syringe.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) dropwise while maintaining the temperature at -20 °C. Stir for 30 minutes to form the chiral catalyst complex.
-
-
Epoxidation:
-
Add a solution of the allylic alcohol in anhydrous CH₂Cl₂ dropwise to the catalyst mixture.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene or isooctane dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid or a saturated aqueous solution of sodium fluoride.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC, or by NMR analysis using a chiral solvating agent.[9]
-
Logical Relationship for Achieving High Enantioselectivity:
Caption: Key factors influencing high enantioselectivity in Sharpless epoxidation.
Grignard Reaction: Side Reactions and Low Yield
Problem: The Grignard reaction for carbon chain extension is resulting in low yields of the desired alcohol and the formation of side products.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in Reaction: | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source. Ensure all glassware is flame-dried and solvents are anhydrous.[4] |
| Epoxide Rearrangement: | Lewis acidic magnesium salts (MgX₂) present in the Grignard reagent can catalyze the rearrangement of the epoxide, especially with substituted epoxides.[4] Adding a catalytic amount of a copper(I) salt (e.g., CuI) can sometimes suppress this rearrangement and promote direct nucleophilic attack. |
| Steric Hindrance: | If the epoxide is sterically hindered, the Grignard reagent may act as a base, leading to deprotonation and other side reactions. Using a less hindered Grignard reagent or a more reactive organolithium reagent might be beneficial. |
| Slow Addition of Reagents: | Slow, dropwise addition of the Grignard reagent to the epoxide solution (or vice versa) at low temperature can help to control the reaction exotherm and minimize side reactions. |
Experimental Protocol: Grignard Addition to an Epoxide
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux.
-
-
Reaction with Epoxide:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of the epoxide in anhydrous diethyl ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude alcohol by column chromatography on silica gel.
-
Workflow for Grignard Reaction with Epoxide:
Caption: General experimental workflow for the Grignard addition to an epoxide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Isodispar B Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Isodispar B. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a natural coumarin derivative.[1] Coumarins are a class of compounds known to exhibit a wide range of biological activities, including anticancer properties.[2][3] The mechanisms of action for coumarin derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[1][4]
Q2: Which signaling pathways are likely affected by this compound?
As a flavonoid and coumarin derivative, this compound may modulate several signaling pathways implicated in cancer cell survival and proliferation. One of the key pathways potentially activated by such compounds is the Keap1/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and detoxification.[5][6][7][8] Additionally, studies on other coumarin derivatives suggest possible interactions with pathways like PI3K/Akt/mTOR.[1][9]
Q3: What are typical IC50 values for coumarin derivatives in cancer cell lines?
The IC50 values for coumarin derivatives can vary significantly depending on the specific compound, the cancer cell line, and the experimental conditions.[10] For reference, various coumarin derivatives have shown IC50 values ranging from the low micromolar to higher concentrations against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).[3][4][11]
Q4: What is the most common assay for determining the IC50 of a compound like this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a standard choice for IC50 determination of novel compounds. This assay measures the metabolic activity of living cells.
Experimental Protocol: IC50 Determination of this compound using MTT Assay
This protocol outlines the key steps for determining the IC50 value of this compound against a cancer cell line of interest.
1. Materials and Reagents:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate inhibitory range.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
Data Presentation: Representative IC50 Values of Coumarin Derivatives
Due to the limited availability of specific IC50 data for this compound, the following table presents a summary of reported IC50 values for various coumarin derivatives against different cancer cell lines to provide a general reference.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin Derivative | MCF-7 (Breast) | 3.26 | [4] |
| Coumarin Derivative | A549 (Lung) | 9.34 | [4] |
| Coumarin Derivative | HL60 (Leukemia) | 8.09 | [4] |
| Coumarin Derivative | HepG2 (Liver) | 13.14 | [4] |
| Coumarin-Thiazole Hybrid | MCF-7 (Breast) | 5.41 - 10.75 | [3] |
| Coumarin-Thiazole Hybrid | HepG2 (Liver) | 3.74 | [3] |
| Coumarin Derivative | PC-3 (Prostate) | 10 - 50 | [12] |
| Coumarin Derivative | HTB-26 (Breast) | 10 - 50 | [12] |
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound using the MTT assay.
Proposed Signaling Pathway for this compound
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-dependent effect observed | - Incorrect concentration range of this compound- Compound instability or precipitation- Insufficient incubation time | - Perform a wider range of concentrations in a preliminary experiment.- Visually inspect the compound dilutions for any precipitation. Ensure proper storage of the stock solution.- Consider extending the incubation period (e.g., from 24h to 48h or 72h). |
| IC50 value is significantly different from expected values for similar compounds | - Different cell line used- Variation in cell passage number or health- Differences in assay protocol (e.g., incubation time, cell density) | - Ensure the cell line is correct and free from contamination.- Use cells within a consistent and low passage number range. Maintain healthy cell culture conditions.- Standardize the protocol and report all experimental parameters for reproducibility. |
| Low signal or absorbance values | - Low cell number- Insufficient incubation with MTT- Incomplete dissolution of formazan crystals | - Optimize the initial cell seeding density.- Ensure the MTT incubation is for the recommended duration (3-4 hours).- Ensure complete dissolution of the formazan crystals in DMSO by gentle shaking. |
| High background absorbance in blank wells | - Contamination of the medium or reagents- Scratches or imperfections on the plate | - Use fresh, sterile reagents and medium.- Inspect plates for any defects before use. |
References
- 1. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Isodispar B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of Isodispar B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a natural product belonging to the coumarin class of compounds.[1] While extensive research on its specific mechanism of action is limited, many coumarin derivatives have been reported to possess antioxidant and anti-inflammatory properties.[2][3] Some coumarins are known to modulate signaling pathways such as the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress.[4][5]
Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?
Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target.[6] These unintended interactions are a significant concern in drug discovery as they can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications.[6][7] Early identification and mitigation of off-target effects are crucial for the successful development of a new therapeutic agent.[7]
Q3: What are the initial steps to assess the potential for off-target effects with this compound?
A multi-faceted approach is recommended. This includes performing dose-response experiments to determine the concentration at which this compound elicits its on-target effect versus any observed toxicity.[6] Comparing the observed cellular phenotype with the known consequences of modulating the intended pathway is also critical.[6] Furthermore, employing computational methods to predict potential off-target interactions based on the structure of this compound can provide valuable initial insights.[8]
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity at concentrations close to the effective dose for my intended biological effect.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Perform a counter-screen: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[6]
-
Broad-panel kinase screening: Screen this compound against a panel of kinases to identify potential off-target interactions that could lead to toxicity.[9] Many kinase inhibitors are known to have off-target effects.[10]
-
hERG channel liability testing: Assess the potential for this compound to interact with the hERG potassium channel, a common source of cardiotoxicity for small molecules.[6]
-
Issue 2: The observed cellular phenotype is not consistent with the known function of the intended target pathway.
-
Possible Cause: Engagement of one or more off-target proteins.
-
Troubleshooting Steps:
-
Use a structurally unrelated inhibitor: Treat cells with a different known inhibitor of the same target. If this does not replicate the phenotype observed with this compound, it suggests an off-target effect.[6]
-
Target rescue experiment: Overexpress the intended target in your cell model. If this does not rescue the phenotype induced by this compound, it points towards the involvement of other targets.[6]
-
Activity-based protein profiling (ABPP): This technique can help identify the direct protein targets of this compound in a cellular context.[11]
-
Issue 3: My experimental results with this compound are inconsistent across different batches or experiments.
-
Possible Cause: Compound instability or degradation, leading to active metabolites with different target profiles.
-
Troubleshooting Steps:
-
Assess compound stability: Use techniques like HPLC to assess the stability of this compound in your experimental media over the time course of your experiment.
-
Characterize metabolites: If degradation is observed, use mass spectrometry to identify the major degradation products and test their biological activity separately.
-
Use fresh compound solutions: Always prepare fresh solutions of this compound for each experiment to minimize the impact of potential instability.
-
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) | Putative On-Target | Notes |
| Target X | 50 | Yes | Desired therapeutic target. |
| Kinase A | 250 | No | Potential off-target, 5-fold less potent than on-target. |
| Kinase B | 800 | No | Weak off-target interaction. |
| Kinase C | >10,000 | No | No significant interaction. |
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Suggested Action | Expected Outcome if Off-Target |
| High Toxicity | Off-target effect | Counter-screen in target-negative cell line | Toxicity persists in the absence of the intended target. |
| Inconsistent Phenotype | Off-target effect | Use structurally unrelated inhibitor of the same target | The phenotype is not replicated with the alternative inhibitor. |
| No Effect on Target | Poor compound potency | Increase concentration | Effect is observed at higher, potentially off-target, concentrations. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of kinases.
-
Materials: Recombinant kinases, appropriate peptide substrates, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Western Blot for Nrf2 Pathway Activation
This protocol details how to assess the activation of the Nrf2 pathway by this compound.
-
Materials: Cell culture reagents, this compound, lysis buffer, primary antibodies (anti-Nrf2, anti-HO-1, anti-beta-actin), and secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (beta-actin).
-
Visualizations
Caption: Putative modulation of the Nrf2 signaling pathway by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity‐Based Protein Profiling Identifies Protein Disulfide‐Isomerases as Target Proteins of the Volatile Salinilactones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isodispar B experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Isodispar B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a natural coumarin derivative.[1] Coumarins are a class of compounds known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[2] The therapeutic potential of many natural coumarins is linked to their ability to modulate signaling pathways involved in cellular stress and inflammation.
Q2: We are observing significant variability in our IC50 values for this compound in cytotoxicity assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in in vitro assays and can stem from several factors:
-
Compound Purity and Stability: The purity of the this compound batch can impact its potency. Additionally, the stability of the compound in your specific cell culture medium and storage conditions should be considered, as degradation can lead to reduced activity. Some compounds can be unstable in cell culture media, with significant degradation occurring in as little as 30 minutes.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to a compound due to differences in their genetic makeup and protein expression.
-
Experimental Conditions: Minor variations in experimental parameters can lead to different IC50 values. This includes differences in cell seeding density, the passage number of the cells, the duration of compound exposure, and the specific type of cytotoxicity assay used (e.g., MTT, XTT, trypan blue).[3]
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability.
Q3: Can the solvent used to dissolve this compound affect the experimental outcome?
A3: Yes, the choice of solvent is critical. This compound, like many coumarins, may have limited aqueous solubility. A common solvent is dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) and consistent across all experiments, including vehicle controls, as higher concentrations can be toxic to cells and influence experimental results.
Q4: How does this compound exert its antioxidant and anti-inflammatory effects?
A4: The antioxidant and anti-inflammatory properties of many coumarin derivatives are attributed to their ability to modulate the Keap1-Nrf2 signaling pathway.[2] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. Furthermore, there is significant crosstalk between the Nrf2 and NF-κB signaling pathways, where activation of Nrf2 can inhibit the pro-inflammatory NF-κB pathway.
Troubleshooting Inconsistent Results
This section provides a structured approach to identifying and resolving common issues that lead to variability in this compound experiments.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Minimize freeze-thaw cycles. Protect stock solutions from light. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Microplates | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time with this compound across all experiments. Use a timer to ensure consistency. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays). Consider using a different viability assay (e.g., a dye exclusion method like trypan blue) to confirm results. |
Issue 2: Weak or No Antioxidant Activity Detected
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Assay Wavelength | Ensure your spectrophotometer is set to the correct wavelength for the specific antioxidant assay being used (e.g., ~517 nm for DPPH). |
| Reagent Degradation | Prepare fresh DPPH or ABTS radical solutions for each experiment. These reagents are light-sensitive and can degrade over time. |
| Insufficient Compound Concentration | The concentrations of this compound being tested may be too low to elicit a detectable antioxidant effect. Perform a dose-response experiment with a wider range of concentrations. |
| Assay pH Sensitivity | The antioxidant activity of some compounds is pH-dependent. Ensure that the pH of your reaction buffer is appropriate and consistent. |
Data Presentation
The following table illustrates the potential variability of IC50 values for a hypothetical coumarin compound, "Compound X," across different cell lines and assays. This is for illustrative purposes to highlight the importance of consistent experimental conditions.
| Cell Line | Assay Type | Exposure Time (h) | Reported IC50 (µM) | Reference |
| MCF-7 | MTT | 48 | 42.15 ± 4.78 | Hypothetical Study 1 |
| HeLa | MTT | 48 | 55.3 ± 6.2 | Hypothetical Study 1 |
| A549 | XTT | 48 | 38.9 ± 5.1 | Hypothetical Study 2 |
| MCF-7 | MTT | 24 | 65.7 ± 8.3 | Hypothetical Study 3 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Nrf2 Activation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solutions to 100 µL of the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Isodispar B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Isodispar B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a natural product belonging to the 3-phenylcoumarin class of compounds.[1][2][3][4] Its chemical formula is C₂₀H₁₈O₅.[1] It has been reported to be found in the plant Euphorbia tithymaloides.
Q2: What are the general steps involved in the purification of this compound from a plant source?
The general workflow for purifying this compound from a plant source like Euphorbia tithymaloides involves the following stages:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the initial clean-up of the extract.
-
Chromatographic Separation: The partially purified extract is then subjected to one or more chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound from other co-extracted compounds.
-
Purity Assessment and Characterization: The purity of the isolated this compound is assessed using analytical techniques like HPLC and its structure is confirmed using spectroscopic methods like NMR and Mass Spectrometry.
Q3: What are some common challenges encountered during the purification of this compound and similar coumarins?
Challenges in the purification of this compound and other coumarins from natural sources are common and can include:
-
Low abundance: The concentration of this compound in the plant material may be low, requiring large amounts of starting material to obtain a sufficient quantity of the pure compound.
-
Complex sample matrix: Plant extracts are complex mixtures containing numerous compounds with similar polarities to this compound, making separation difficult.
-
Co-eluting impurities: During chromatographic separation, impurities with similar retention times to this compound can co-elute, leading to impure fractions.
-
Compound degradation: this compound, like other natural products, may be susceptible to degradation under certain conditions of pH, temperature, or light exposure.
-
Solubility issues: this compound, being a relatively non-polar compound, may have limited solubility in certain solvents, which can affect both extraction and purification efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly during HPLC separation.
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | 1. Insufficient extraction: this compound was not efficiently extracted from the plant material. 2. Low concentration in the extract: The amount of this compound in the injected sample is below the detection limit of the HPLC system. 3. Degradation of this compound: The compound may have degraded during extraction or storage. | 1. Optimize extraction: Use a more appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) and consider techniques like sonication or Soxhlet extraction to improve efficiency.[5][6][7][8] 2. Concentrate the sample: Evaporate the solvent from a larger volume of the extract and redissolve the residue in a smaller volume of the initial mobile phase. 3. Check storage conditions: Store extracts and purified fractions at low temperatures and protected from light. Analyze the sample as soon as possible after preparation. |
| Peak tailing for this compound | 1. Column overload: Too much sample has been injected onto the HPLC column. 2. Secondary interactions: The analyte is interacting with active sites on the silica packing material of the column. 3. Inappropriate mobile phase pH: The pH of the mobile phase is not optimal for the analyte. | 1. Reduce injection volume: Dilute the sample or inject a smaller volume. 2. Use a different column or modify the mobile phase: Consider a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups. 3. Adjust mobile phase pH: Although this compound is not strongly acidic or basic, small pH adjustments can sometimes improve peak shape. |
| Peak splitting or broadening | 1. Column contamination or void: The column may be contaminated or have a void at the inlet. 2. Incompatible injection solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. 3. Co-eluting impurity: Another compound is eluting very close to this compound. | 1. Clean or replace the column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase of the HPLC gradient. 3. Optimize the separation method: Adjust the gradient profile, change the mobile phase composition, or try a different column with a different selectivity to resolve the co-eluting peak. |
| Inconsistent retention times | 1. Fluctuations in pump flow rate: The HPLC pump is not delivering a consistent flow rate. 2. Changes in mobile phase composition: The composition of the mobile phase is not stable. 3. Temperature variations: The column temperature is not stable. | 1. Check the pump: Purge the pump to remove air bubbles and check for leaks. 2. Prepare fresh mobile phase: Ensure the mobile phase components are well-mixed and degassed. 3. Use a column oven: Maintain a constant column temperature using a column oven. |
Experimental Protocols
Extraction and Initial Fractionation of this compound from Euphorbia tithymaloides
This protocol provides a general procedure for the extraction and initial fractionation of this compound.
-
Preparation of Plant Material: Air-dry the aerial parts of Euphorbia tithymaloides at room temperature in the shade. Grind the dried plant material into a coarse powder.
-
Extraction: Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Collect the different fractions and evaporate the solvents to dryness. The ethyl acetate fraction is expected to be enriched with coumarins like this compound.
-
HPLC Purification of this compound
This protocol outlines a typical reversed-phase HPLC method for the purification of this compound from the enriched ethyl acetate fraction.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 40% to 80% Solvent B over 40 minutes.
-
Flow Rate: 2.0 mL/min
-
Detection: UV detection at 320 nm.
-
Injection Volume: 100 µL of the ethyl acetate fraction dissolved in the initial mobile phase.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
The following table presents representative data for the purification of this compound from 1 kg of dried Euphorbia tithymaloides. Please note that actual yields and purity may vary depending on the specific experimental conditions and the quality of the plant material.
| Purification Step | Total Weight (g) | This compound Content (%) | Purity (%) | Yield (%) |
| Crude Methanol Extract | 100 | 0.1 | 1 | 100 |
| n-Hexane Fraction | 30 | 0.01 | <1 | 3 |
| Chloroform Fraction | 20 | 0.2 | 2 | 40 |
| Ethyl Acetate Fraction | 15 | 0.4 | 4 | 60 |
| Column Chromatography | 1.5 | 20 | 40 | 30 |
| Preparative HPLC | 0.05 | >98 | >98 | 5 |
Mandatory Visualization
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for the purification of this compound from its natural source.
Caption: A flowchart of the this compound purification process.
The Keap1-Nrf2 Signaling Pathway
This compound, as a coumarin derivative, may exhibit biological activities related to the modulation of cellular signaling pathways. The Keapap1-Nrf2 pathway is a key regulator of the cellular antioxidant response and is a known target for many natural products.[9][10][11][12][13][14][15][16][17][18]
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. extraction-of-coumarins-from-plant-material-leguminosae - Ask this paper | Bohrium [bohrium.com]
- 7. Extraction of coumarins from plant material (Leguminosae) | Semantic Scholar [semanticscholar.org]
- 8. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Strategies to overcome cancer cell resistance to Isodispar B.
Welcome to the technical support center for Isodispar B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, naturally derived coumarin-based compound with potent anti-cancer activity. Its primary mechanism of action involves the induction of apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1] this compound has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[2][3]
Q2: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?
A2: This is a common indication of acquired resistance. Cancer cells can develop resistance to therapeutic agents through various mechanisms.[4][5] For this compound, potential resistance mechanisms include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[6]
-
Alterations in the PI3K/Akt/mTOR pathway: Mutations or overexpression of components downstream of this compound's target can lead to pathway reactivation, bypassing the drug's inhibitory effect.[7]
-
Enhanced DNA repair mechanisms: Although not the primary target, cancer cells may upregulate DNA repair pathways to counteract the cellular stress induced by this compound.[5]
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
A3: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. | Consistent IC50 values and dose-response curves across experiments. |
| Cell Line Heterogeneity | Perform single-cell cloning of your cancer cell line to establish a homogenous population for your experiments. | Reduced variability in cell viability and signaling pathway activation assays. |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell counting and seeding for all experiments. Use a multichannel pipette for seeding plates. | Uniform cell growth and more reproducible assay results. |
Problem 2: this compound is ineffective in a new cancer cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Resistance | Analyze the baseline expression levels of key proteins in the PI3K/Akt/mTOR pathway and ABC transporters in the new cell line. | Identification of potential intrinsic resistance mechanisms, such as high levels of ABCG2 or activating mutations in Akt. |
| Incorrect Dosing Range | Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to determine the effective concentration range for the new cell line. | Determination of the IC50 value, which may be significantly higher than in sensitive cell lines. |
| Drug Metabolism | Co-treat the cells with inhibitors of cytochrome P450 enzymes to assess if the drug is being rapidly metabolized and inactivated.[8] | Increased sensitivity to this compound in the presence of metabolic inhibitors. |
Strategies to Overcome this compound Resistance
Combination Therapy
Combining this compound with other anti-cancer agents can be a highly effective strategy to overcome resistance.[9][10] The rationale is to target multiple pathways simultaneously, reducing the likelihood of resistance developing.
Table 1: Synergistic Effects of this compound in Combination with Other Agents
| Combination Agent | Mechanism of Action | Cell Line | Combination Index (CI) * | Reference |
| Paclitaxel | Microtubule stabilizer | MDA-MB-231 (Breast Cancer) | 0.6 | Fictional Data |
| Olaparib | PARP inhibitor | OVCAR-3 (Ovarian Cancer) | 0.4 | Fictional Data |
| Everolimus | mTOR inhibitor | A549 (Lung Cancer) | 0.7 | Fictional Data |
*A Combination Index (CI) < 1 indicates a synergistic effect.
Targeting Drug Efflux Pumps
If resistance is mediated by the overexpression of ABC transporters, co-administration of an efflux pump inhibitor can restore sensitivity to this compound.
Table 2: Effect of Efflux Pump Inhibitors on this compound IC50 in Resistant Cells
| Resistant Cell Line | Efflux Pump Inhibitor | This compound IC50 (µM) | Fold Reversal of Resistance | Reference |
| A549-IDB-R | Verapamil (ABCB1 inhibitor) | 2.5 | 8 | Fictional Data |
| A549-IDB-R | Ko143 (ABCG2 inhibitor) | 1.8 | 11.1 | Fictional Data |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Drug efflux as a mechanism of resistance to this compound.
Caption: Workflow for identifying and overcoming this compound resistance.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejcmpr.com [ejcmpr.com]
- 7. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 8. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combating breast cancer using combination therapy with 3 phytochemicals: Piperine, sulforaphane, and thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing limited bioactivity in Isodispar B analogs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isodispar B analogs, particularly addressing challenges related to their limited bioactivity.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound analogs.
Issue 1: Low or No Cytotoxicity Observed in Cancer Cell Lines
Question: My this compound analog is showing minimal or no cytotoxic effect on cancer cell lines, even at high concentrations. What could be the reason?
Answer:
Several factors can contribute to the limited bioactivity of this compound analogs. Consider the following troubleshooting steps:
-
Structure-Activity Relationship (SAR) Considerations: The bioactivity of coumarin derivatives is highly dependent on their substitution patterns. The presence, position, and nature of functional groups on the 4-phenylcoumarin scaffold significantly influence their cytotoxic effects. Review the structure of your analog in the context of established SAR for coumarins. For instance, hydroxyl groups on the coumarin scaffold have been shown to be important for antioxidant activity, which can contribute to anticancer effects. Modifications that reduce the planarity of the molecule or introduce bulky groups at certain positions might hinder interaction with the biological target.
-
Compound Stability and Solubility: Ensure your analog is stable and soluble in the cell culture medium. Precipitation of the compound will lead to an inaccurate assessment of its cytotoxic potential.
-
Troubleshooting:
-
Visually inspect the culture wells for any signs of precipitation after adding the compound.
-
Consider using a small percentage of a biocompatible solvent like DMSO to aid solubility, ensuring the final concentration of the solvent does not affect cell viability.
-
Perform a solubility test of your compound in the experimental media before conducting the cytotoxicity assay.
-
-
-
Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cancer cell lines. The cell line you are using may be inherently resistant to the mechanism of action of your analog.
-
Troubleshooting:
-
Test your analog on a panel of different cancer cell lines from various tissue origins.
-
Include a positive control compound with a known mechanism of action to validate the sensitivity of your cell line.
-
-
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., MTT, XTT).
-
Troubleshooting:
-
Run a cell-free control to check if your compound directly reacts with the assay reagents.
-
Consider using an alternative cytotoxicity assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
-
Issue 2: Inconsistent or Non-Reproducible Bioactivity Results
Question: I am observing significant variability in the bioactivity of my this compound analog across different experiments. How can I improve the reproducibility of my results?
Answer:
Inconsistent results can stem from various experimental factors. Here are some key areas to focus on for improving reproducibility:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes, affecting their response to drugs.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Over-confluent or sparsely populated wells will respond differently to treatment.
-
Media and Serum Quality: Use the same batch of media and fetal bovine serum (FBS) for a set of experiments to minimize variability.
-
-
Compound Handling:
-
Stock Solution Stability: Prepare fresh stock solutions of your analog or ensure the stability of frozen stocks by aliquoting to avoid repeated freeze-thaw cycles.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound in each well.
-
-
Experimental Design:
-
Include Proper Controls: Always include untreated (vehicle) controls and positive controls in every experiment.
-
Replicates: Use technical and biological replicates to assess the variability within and between experiments.
-
Issue 3: Difficulty in Synthesizing this compound Analogs
Question: I am facing challenges in the synthesis of my target this compound analog, particularly with low yields and side product formation. What are some common issues and solutions?
Answer:
The synthesis of coumarins, including 4-phenyl-5,7-dihydroxycoumarin derivatives like this compound, can present certain challenges. Here are some common problems and potential solutions:
-
Pechmann Condensation Issues: This is a common method for coumarin synthesis.
-
Problem: Low yields or reaction failure.
-
Troubleshooting:
-
Catalyst Choice: The choice of acid catalyst is crucial. While strong acids like sulfuric acid are traditionally used, they can cause charring and side reactions. Consider using milder solid acid catalysts like montmorillonite K-10 or KSF clay, which can improve yields and are more environmentally friendly.
-
Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.
-
-
-
Selective Protection/Deprotection of Hydroxyl Groups: For analogs with modifications on the 5- or 7-hydroxyl groups, selective protection and deprotection can be challenging.
-
Problem: Poor selectivity leading to a mixture of products.
-
Troubleshooting:
-
Protecting Group Strategy: Carefully choose protecting groups based on their stability and the reaction conditions of subsequent steps. For instance, nicotinoylation has been shown to selectively protect the 5-OH group in 4-phenyl-5,7-dihydroxycoumarin due to π-π stacking interactions.
-
-
-
Purification Difficulties:
-
Problem: Co-elution of the desired product with starting materials or byproducts during column chromatography.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarities to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound and its analogs?
A1: this compound and other coumarin derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: They can trigger programmed cell death by activating caspase cascades.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Modulation of Signaling Pathways: Coumarins have been shown to interact with key signaling pathways involved in cancer progression, such as the NF-κB and Nrf2 pathways. The NF-κB pathway is often constitutively active in cancer cells and promotes survival, while the Nrf2 pathway is involved in the cellular stress response.
Q2: How can I determine if my this compound analog is inducing apoptosis?
A2: Several experimental methods can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric assays.
-
Western Blotting: This technique can be used to detect the cleavage of PARP (poly(ADP-ribose) polymerase) and the activation of caspases, which are hallmarks of apoptosis.
Q3: What are the key structural features that influence the bioactivity of 4-phenylcoumarin analogs?
A3: The structure-activity relationship of 4-phenylcoumarins is complex, but some general trends have been observed:
-
Substitution on the Phenyl Ring at C4: The nature and position of substituents on the 4-phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to interact with biological targets.
-
Substitution on the Coumarin Core: Modifications at the C5 and C7 positions, where this compound has hydroxyl groups, are critical. The presence of free hydroxyl groups is often associated with antioxidant activity. Alkylation or acylation of these hydroxyls can modulate the compound's lipophilicity and its ability to cross cell membranes.
-
Planarity: A relatively planar structure is often important for the bioactivity of coumarins, as it facilitates intercalation with DNA or binding to enzyme active sites.
Q4: Are there any known signaling pathways that are modulated by this compound or its analogs?
A4: While specific data for this compound is limited, coumarins, in general, are known to modulate several important signaling pathways:
-
NF-κB Signaling Pathway: Some coumarins can inhibit the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells.
-
Nrf2 Signaling Pathway: Certain coumarins can activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes, helping to mitigate oxidative stress.
Section 3: Data Presentation
Table 1: Cytotoxicity of this compound and Structurally Related 4-Phenylcoumarin Analogs in Various Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl | SUNE1 (Nasopharyngeal) | 3.84 | |
| TW01 (Nasopharyngeal) | 11.49 | |||
| CNE1 (Nasopharyngeal) | 9.74 | |||
| HK1 (Nasopharyngeal) | 5.58 | |||
| HCC38 (Breast) | 56.73 | |||
| MDA-MB-231 (Breast) | 52.69 | |||
| Analog 1 | 7-hydroxy-4-phenyl | AGS (Gastric) | >100 | [1] |
| Analog 2 | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl | AGS (Gastric) | 2.63 | [1] |
| Analog 3 | 7,8-dihydroxy-3-(4-nitrophenyl) | HepG2 (Liver) | >50 | [2] |
| Analog 4 | 7,8-diacetoxy-3-(4-nitrophenyl) | A549 (Lung) | 15.2 | [2] |
| Analog 5 | 6-methoxy-3-(4-(trifluoromethyl)phenyl) | MAO-B (enzyme inhibition) | 0.056 | [3] |
Note: This table includes data for this compound and other 4-phenylcoumarin derivatives to illustrate structure-activity relationships. The bioactivity can vary significantly based on the cell line and the specific substitutions on the coumarin scaffold.
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Section 5: Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis and bioactivity assessment of this compound analogs.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by this compound analogs.
Caption: A diagram illustrating the potential modulatory effects of this compound analogs on the NF-κB and Nrf2 signaling pathways.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Isodispar B for In Vivo Studies
Welcome to the technical support center for Isodispar B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vivo models. As a member of the coumarin and flavonoid class, this compound is anticipated to have low aqueous solubility, which can significantly impact its oral bioavailability and therapeutic efficacy in preclinical studies.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the systemic exposure of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound showed low and variable plasma concentrations. What is the likely cause?
A1: Low and variable plasma concentrations of orally administered this compound are most likely due to its poor aqueous solubility and potentially low intestinal permeability, common characteristics of flavonoid and coumarin compounds.[3][4] Poor solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption. Variability can be influenced by factors such as food effects, gastrointestinal pH, and motility.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][5] Drugs are divided into four classes:
-
Class I: High Permeability, High Solubility
-
Class II: High Permeability, Low Solubility
-
Class III: Low Permeability, High Solubility
-
Class IV: Low Permeability, Low Solubility
This compound, based on the properties of similar flavonoid and coumarin structures, is likely a BCS Class II or IV compound.[3][6] Knowing the BCS class is crucial as it helps in selecting the most appropriate strategy to enhance bioavailability. For Class II compounds, the primary focus is on improving the dissolution rate, while for Class IV, both solubility and permeability need to be addressed.[3][6]
Q3: What are the first steps I should take to characterize the bioavailability challenges of this compound?
A3: Before attempting complex formulations, it is crucial to determine the fundamental physicochemical properties of this compound. We recommend performing in vitro solubility and permeability assays.
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[7][8][9]
-
Intestinal Permeability: A Caco-2 permeability assay is the industry standard to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[10][11][12][13]
These initial experiments will provide a baseline understanding of this compound's properties and guide the selection of an appropriate bioavailability enhancement strategy.
Q4: Can I use in silico tools to predict the ADME properties of this compound?
A4: Yes, in silico tools can provide valuable initial insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[14][15][16][17][18] These computational models can predict parameters like solubility, permeability, plasma protein binding, and metabolic stability. While these predictions do not replace experimental data, they can help in early-stage decision-making and in prioritizing which experimental assays to conduct.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low and inconsistent results in in vitro bioassays. | Poor solubility of this compound in the assay medium, leading to precipitation. | - Increase the concentration of the co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed the tolerance level for the cells or assay components.- Prepare a stock solution in a suitable organic solvent and use serial dilutions.- Consider using a solubilizing excipient, such as a cyclodextrin, in the assay medium. |
| Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer for in vivo dosing. | The aqueous buffer has a much lower solubilizing capacity for this compound compared to DMSO. | - Decrease the final concentration of this compound in the dosing vehicle.- Use a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene glycol) to prepare the dosing solution.- Formulate this compound as a suspension using a suitable suspending agent (e.g., carboxymethylcellulose). |
| High variability in plasma concentrations between animals in the same dosing group. | Inconsistent dissolution of the administered this compound formulation in the gastrointestinal tract of different animals. | - Improve the formulation to ensure more uniform dissolution. Micronization or nanonization of the drug powder can increase the surface area for dissolution.- Consider a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can provide more consistent absorption.[19][20] |
| Low oral bioavailability despite adequate aqueous solubility. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which pump the compound back into the gut lumen. | - Conduct a Caco-2 permeability assay with and without a known P-glycoprotein inhibitor (e.g., verapamil) to confirm if this compound is an efflux substrate.- If efflux is confirmed, co-administration with a P-glycoprotein inhibitor in vivo could be explored, although this may have translational limitations. |
| Rapid clearance of this compound from plasma after intravenous administration. | This compound may undergo rapid metabolism in the liver (first-pass metabolism if administered orally) or other tissues. | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic rate of this compound.- If metabolism is rapid, strategies to protect the compound from metabolic enzymes, such as encapsulation in nanoparticles or chemical modification to create a prodrug, could be considered. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of dissolved this compound.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound.[10][11][12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted/Exemplary Value | Implication for Bioavailability |
| Molecular Weight | 338.36 g/mol [21] | Favorable for passive diffusion. |
| LogP | ~3.9[21] | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | <10 µg/mL | Low solubility is a major barrier to oral absorption. |
| Caco-2 Permeability (Papp A-B) | < 2 x 10⁻⁶ cm/s | Low permeability may also limit absorption. |
| Efflux Ratio (Papp B-A / Papp A-B) | > 2 | Suggests active efflux, further reducing net absorption. |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Disperses the drug in a carrier matrix in an amorphous state. | Significant increase in dissolution rate. | Potential for recrystallization during storage, leading to decreased stability. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its apparent solubility. | Can significantly improve solubility and dissolution. | The amount of drug that can be complexed is limited. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle and forms an emulsion in the gut. | Can significantly enhance bioavailability by improving solubility and lymphatic transport. | Can be complex to formulate and may have stability issues. |
| Prodrugs | Chemical modification of the drug to improve its physicochemical properties. | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires chemical synthesis and may have different pharmacological or toxicological profiles. |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Overcoming barriers to this compound oral absorption.
References
- 1. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant activity of coumarins and flavonoids. | Semantic Scholar [semanticscholar.org]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isodispar B degradation pathways and prevention.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Isodispar B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product with the chemical formula C20H18O5.[1] It belongs to the flavonoid chemical class, specifically it is a 4-phenylcoumarin, which is a type of neoflavonoid.[1] Its structure contains a 5,7-dihydroxycoumarin core.
Q2: What are the primary factors that can cause the degradation of this compound?
As a flavonoid and coumarin derivative, this compound is susceptible to degradation under various conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the lactone ring in the coumarin structure.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light (Photodegradation): Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, especially in the presence of oxidizing agents or metal ions.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its 4-phenylcoumarin and 5,7-dihydroxycoumarin structure, the following pathways can be inferred:
-
Hydrolysis: Under basic or strongly acidic conditions, the lactone ring of the coumarin core can undergo hydrolysis to form a carboxylic acid derivative.
-
Oxidation: The 5,7-dihydroxy substitution on the A-ring makes it susceptible to oxidation, which can lead to the formation of quinone-type structures and further ring-opening products. The antioxidant activity of similar 4-phenyl hydroxycoumarins is linked to their potential to undergo oxidation.[2][3]
-
Photodegradation: Exposure to light can lead to the formation of radical species and subsequent complex degradation products.
Q4: How can I prevent the degradation of this compound during experiments and storage?
To minimize degradation, the following precautions are recommended:
-
pH Control: Maintain solutions at a neutral or slightly acidic pH. Avoid strongly acidic or alkaline conditions.
-
Temperature Control: Store this compound, both in solid form and in solution, at low temperatures (e.g., 2-8 °C or frozen at -20 °C or below for long-term storage). Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued light conditions whenever possible.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Solvent Choice: Use high-purity solvents and deoxygenated buffers where appropriate.
Troubleshooting Guides
Issue 1: Loss of this compound potency or concentration in solution over a short period.
| Possible Cause | Troubleshooting Step |
| pH of the medium is too high or too low. | Check the pH of your solution. Adjust to a neutral or slightly acidic pH if possible for your experimental setup. |
| Exposure to light. | Ensure your sample is protected from light. Use amber vials or cover with foil. Minimize exposure time to ambient light during handling. |
| Elevated temperature. | Store solutions at a recommended low temperature. If the experiment requires elevated temperatures, minimize the duration. |
| Oxidative degradation. | Prepare fresh solutions before use. If storing for a short period, consider refrigeration and protection from light. For longer storage, consider deoxygenating the solvent and storing under an inert atmosphere. |
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS) analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | This is a strong indicator of degradation. Review your sample preparation and storage conditions against the prevention strategies outlined in the FAQs. |
| Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent-related impurities. |
| Interaction with other components in the formulation. | If working with a complex mixture, consider potential interactions that could be accelerating degradation. |
Issue 3: Variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | Standardize your sample preparation, storage, and handling procedures to minimize variations in exposure to light, temperature, and pH. |
| Degradation during the experiment. | If the experiment is lengthy, degradation may be occurring over the course of the assay. Consider the stability of this compound under your specific experimental conditions and if necessary, prepare fresh samples at different time points. |
Data Presentation: Forced Degradation Conditions
Forced degradation studies are essential to understand the stability of a compound. Below is a table summarizing typical stress conditions used in such studies for flavonoids and coumarins, which can be adapted for this compound.
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time (days) |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 50-60°C | 0, 1, 3, 7 |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature | 0, 1, 3, 7 |
| Oxidative | 3% to 30% H₂O₂ | Room Temperature | 0, 1, 3, 7 |
| Thermal | 40°C to 80°C (in solid state and solution) | Controlled temperature chamber | 0, 1, 3, 7 |
| Photolytic | Cool white fluorescent lamp and UV lamp (as per ICH Q1B guidelines) | Photostability chamber | 0, 1, 3, 7 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and/or a mass spectrometer (LC-MS)
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Keep a vial of the stock solution at 60°C.
-
Solid: Place a small amount of solid this compound in an oven at 60°C.
-
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., a gradient method with a C18 column and a mobile phase of water and acetonitrile with a small amount of formic acid).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the major degradation products based on their retention times and, if available, mass spectral data.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
References
Technical Support Center: Isodispar B Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Isodispar B cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cytotoxicity?
A1: this compound is a natural compound, and its cytotoxic effects are primarily attributed to the induction of apoptosis, or programmed cell death.[1] Studies on compounds from the same genus, Calophyllum, suggest that the mechanism of action involves the intrinsic apoptotic pathway.[2] This is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[2][3]
Q2: Which cytotoxicity assays are most suitable for evaluating this compound?
A2: Commonly used cytotoxicity assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) release assays are suitable for assessing the cytotoxic effects of this compound. However, as this compound is a natural plant extract, there is a potential for interference with the MTT assay, which can lead to an overestimation of cell viability.[4] It is therefore advisable to include appropriate controls and potentially a secondary, complementary assay to validate the results.
Q3: What are the typical concentrations of this compound used in cytotoxicity assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For example, in studies on nasopharyngeal cancer cells, this compound has been shown to induce apoptosis at concentrations of 1 µM and 10 µM following a 72-hour incubation period.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q4: How should I prepare this compound for use in cell culture?
A4: this compound is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5%). A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, sterile reagents. Visually inspect plates for contamination before adding MTT reagent. |
| This compound, as a natural compound, may directly reduce MTT to formazan, leading to a false-positive signal. | Run a control plate with this compound in cell-free media to check for direct MTT reduction. If interference is observed, consider using an alternative assay like the SRB (Sulphorhodamine B) assay. | |
| Low absorbance readings | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase incubation time with the MTT reagent. |
| Cell death due to over-pipetting or other mechanical stress. | Handle cell suspensions gently during plating and reagent addition. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization by thorough mixing and, if necessary, incubating for a longer period with the solubilization buffer. |
LDH Assay
| Issue | Possible Cause | Recommended Solution |
| High background LDH activity in the culture medium | Presence of LDH in the serum supplement. | Use heat-inactivated serum or reduce the serum concentration. Include a "medium only" background control. |
| Bacterial contamination, as some bacteria can produce LDH. | Maintain sterile technique and regularly test cell cultures for contamination. | |
| Low or no signal | Cell density is too low. | Increase the initial cell seeding density. |
| The incubation time for the assay is too short. | Perform a kinetic analysis to determine the optimal incubation time for your cell type and experimental conditions. | |
| Underestimation of cytotoxicity | Proteases released from dead cells or present in bacterial contamination may degrade the released LDH. | Consider using a protease inhibitor cocktail. Ensure cultures are free from contamination. |
| Acidification of the culture medium by bacteria can inhibit LDH activity. | Monitor the pH of your culture medium. Ensure cultures are free from contamination. |
Quantitative Data
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| Nasopharyngeal Cancer Cells (e.g., CNE1, SUNE1) | Nasopharyngeal Carcinoma | 72 | Induces apoptosis at 1-10 µM | Apoptosis Assay | [1] |
| [Example Cell Line 1] | [Example Cancer Type] | [e.g., 48] | Data not available | [e.g., MTT] | |
| [Example Cell Line 2] | [Example Cancer Type] | [e.g., 72] | Data not available | [e.g., LDH] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
General Protocol for LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and cells lysed to achieve maximum LDH release.
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: A logical workflow for performing an in vitro cytotoxicity assay.
Putative Signaling Pathway of this compound-Induced Apoptosis
This diagram represents a putative signaling pathway based on the known effects of this compound and related compounds from the Calophyllum genus. The precise molecular interactions may require further investigation.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isodispar B Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Isodispar B in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film on the culture vessel surface. This can adversely affect experimental results by altering the effective concentration of the compound and potentially inducing cellular stress. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon adding this compound stock solution to media. | Poor aqueous solubility of this compound; rapid change in solvent polarity. | Proceed to "Protocol for Preparing this compound Working Solutions". |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility; pH shift in the medium due to cell metabolism; interaction with media components. | Investigate incubator conditions (temperature, CO2). Consider using a buffered medium (e.g., with HEPES). |
| Cloudiness or turbidity in the media. | Fine particulate precipitation or microbial contamination. | Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[1] |
| Precipitate observed after thawing a frozen stock solution. | Compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[1] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a natural product belonging to the coumarin class of compounds.[2][3] Like many coumarin derivatives, this compound has a hydrophobic chemical structure, which can lead to low solubility in aqueous solutions like cell culture media.[4] Precipitation often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium.
Q2: What are the common causes of compound precipitation in cell culture?
A2: Several factors can contribute to compound precipitation in cell culture media:
-
Physicochemical Properties of the Compound: Many experimental compounds are poorly water-soluble.
-
Solvent-Related Issues: The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into aqueous medium can cause the compound to precipitate.
-
High Compound Concentration: Exceeding the solubility limit of the compound in the media will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect compound solubility. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[5][6]
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of a compound.[7]
-
Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound, leading to the formation of insoluble complexes.[6]
Q3: My this compound is dissolved in DMSO, but precipitates when added to my cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution can prevent a sudden change in solvent polarity.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Dropwise Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid mixing and dispersion.
-
Lower the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture.
Q4: Can the type of cell culture medium affect this compound precipitation?
A4: Yes, the composition of the cell culture medium can impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with this compound. If you continue to experience precipitation, testing the solubility in a different base medium, if your experimental design allows, may be beneficial.
Q5: How can I determine the optimal concentration of this compound to use without causing precipitation?
A5: You can perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium. The experimental protocol section below provides a detailed method for determining kinetic solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a method for preparing a stock solution of this compound in DMSO and subsequent dilution to a working concentration in cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming at 37°C may be necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.
-
Do not exceed a final DMSO concentration of 0.5% (v/v) in the culture medium.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol allows you to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without immediate precipitation.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a Dilution Series of this compound in DMSO:
-
In a 96-well plate, perform a serial dilution of your this compound stock solution in 100% DMSO to create a range of concentrations.
-
-
Add Cell Culture Medium to the Assay Plate:
-
To a new clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
-
Add this compound Dilutions to the Assay Plate:
-
Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and Measure:
-
Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance or scattering indicates precipitation.
-
-
Determine the Kinetic Solubility:
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart to guide researchers in troubleshooting this compound precipitation.
Potential Signaling Pathways Modulated by Coumarin Derivatives
This compound, as a coumarin derivative, may influence various cellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, related compounds have been shown to modulate pathways involved in inflammation and oxidative stress, such as the Nrf2 and NF-κB pathways.
Caption: A diagram illustrating potential signaling pathways modulated by coumarin compounds.
References
- 1. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 6. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro induction and characterization of murine B cell-induced CD4+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isodispar B Fluorescence-Based Assays
Disclaimer: There is currently no publicly available scientific literature detailing the specific fluorescence properties (e.g., excitation/emission spectra, quantum yield) of Isodispar B or its use in fluorescence-based assays. This compound is classified as a flavonoid and a 4-phenylcoumarin.[1][2] This guide is therefore based on the general principles of fluorescence and the known characteristics of these classes of compounds. The information provided should be used as a starting point for assay development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence and how is it utilized in assays?
A1: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In fluorescence-based assays, a fluorescent molecule (fluorophore) is used as a probe. When the fluorophore is excited by a specific wavelength of light, it emits light at a longer wavelength. This emitted light is detected and quantified to measure various biological and chemical processes.[3][4] The high sensitivity and specificity of fluorescence make it a popular choice for a wide range of applications, including drug discovery, genomics, and proteomics.[4][5][6]
Q2: To which chemical classes does this compound belong, and what are their general fluorescence properties?
A2: this compound is a member of the flavonoid and 4-phenylcoumarin chemical classes.[1][2] Many coumarin derivatives are known to be fluorescent and are used in various applications, including as laser dyes and fluorescent probes.[7][8] The fluorescence of coumarins can be sensitive to their environment, such as solvent polarity and viscosity.[9][10][11] Flavonoids can also exhibit fluorescence, which can be influenced by their structure and interactions with their environment.[12]
Q3: What are the common sources of interference in fluorescence-based assays?
A3: Common sources of interference in fluorescence-based assays include:
-
Autofluorescence: The natural fluorescence emitted by biological components such as NADH, flavins, collagen, and elastin.[13][14][15][16][17] Cell culture media components like phenol red and serum can also contribute to autofluorescence.[14]
-
Quenching: A process that decreases the fluorescence intensity. This can be caused by a variety of substances that interact with the fluorophore.[3][12][18][19][20]
-
Inner Filter Effect: The absorption of excitation or emission light by other components in the sample, leading to a reduction in the measured fluorescence signal.
-
Light Scatter: Scattering of the excitation light by particles or macromolecules in the sample, which can increase background noise.
-
Compound Interference: Test compounds themselves can be fluorescent or colored, leading to false positive or false negative results.[5]
Q4: How can I minimize autofluorescence in my experiments?
A4: To minimize autofluorescence, you can:
-
Use appropriate controls: Always include an unstained control sample to determine the level of background autofluorescence.[14]
-
Select the right fluorophore: Choose fluorophores that emit in the red or far-red spectrum, as autofluorescence is typically stronger in the blue and green regions.[14]
-
Use phenol red-free media: If working with cell cultures, use media that does not contain phenol red, a common source of background fluorescence.[14]
-
Optimize imaging conditions: Adjust the excitation and emission wavelengths and use appropriate filters to maximize the signal-to-noise ratio.
-
Use quenching agents: For fixed cells, chemical quenching agents like sodium borohydride can be used to reduce autofluorescence.[14][16]
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the fluorometer are set correctly for your fluorophore.[6] Optimize the gain or sensitivity settings to maximize the signal without saturating the detector. |
| Low Fluorophore Concentration | Increase the concentration of the fluorescent probe. Perform a titration to find the optimal concentration that provides a strong signal with low background.[21] |
| Fluorescence Quenching | Identify and remove potential quenching agents from your sample. This could include certain ions, dissolved oxygen, or other molecules.[3][10][12] |
| Photobleaching | Minimize the exposure of your sample to the excitation light to prevent the irreversible destruction of the fluorophore. |
| Degradation of the Fluorophore | Ensure proper storage and handling of your fluorescent compounds to prevent degradation. Protect them from light and extreme temperatures. |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Autofluorescence | As detailed in the FAQs, use unstained controls to confirm autofluorescence.[14] Switch to red-shifted fluorophores, use phenol red-free media, and consider chemical quenching for fixed samples.[14] |
| Non-specific Binding of Fluorescent Probes | If using fluorescently labeled antibodies or probes, optimize the blocking and washing steps to minimize non-specific binding.[5][22] Titrate the probe concentration to the lowest effective level.[21] |
| Contaminated Reagents or Labware | Ensure all buffers, solutions, and microplates are free from fluorescent contaminants. |
| Light Scatter | Centrifuge or filter your samples to remove any particulate matter that could cause light scattering. |
| Excessive Template DNA (in nucleic acid assays) | If using a DNA-binding dye, high concentrations of template DNA can lead to high background. Diluting the sample is recommended to overcome this.[23] |
Quantitative Data
Since specific data for this compound is unavailable, the following table summarizes the fluorescence properties of some related coumarin compounds to provide a general reference.
| Compound Class | Example Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| 4-Hydroxycoumarins | Various derivatives | Not specified | 420-460 | Ethanol | [8] |
| Phenylcoumarin-3-carboxylates | Derivative 6c | Not specified | 495 | Chloroform | [7] |
| Phenylcoumarin-3-carboxylates | Derivative 6c | Not specified | 504 | Ethanol, Acetonitrile | [7] |
| Cyanophenylbenzocoumarin-3-carboxylates | Derivative 9c | Not specified | 356 | Chloroform | [7] |
| Cyanophenylbenzocoumarin-3-carboxylates | Derivative 9c | Not specified | 546 | Ethanol | [7] |
Experimental Protocols
Protocol 1: General Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of a sample using a spectrofluorometer.
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light output.
-
Sample Preparation: Prepare your samples in a suitable solvent and place them in a clean, fluorescence-free cuvette. Ensure the sample is free of bubbles and particulate matter.[6]
-
Blank Measurement: Fill a cuvette with the same solvent used for your sample and place it in the spectrofluorometer. This will serve as your blank to measure background fluorescence from the solvent and cuvette.
-
Set Excitation and Emission Wavelengths: Based on the known or expected spectral properties of your fluorophore, set the excitation and emission wavelengths. If these are unknown, you will need to perform excitation and emission scans to determine the optimal wavelengths.
-
Acquire Fluorescence Reading: Measure the fluorescence intensity of your blank and then your sample.
-
Data Analysis: Subtract the blank reading from your sample reading to obtain the net fluorescence intensity.
Protocol 2: Determining Relative Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A common method for its determination is the comparative method, using a standard with a known quantum yield.[24][25][26]
-
Select a Standard: Choose a reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to your test compound.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the standard and your test compound in the same solvent. The absorbance of these solutions should be kept low (typically below 0.1) to avoid inner filter effects.[24]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test compound (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test compound and the standard (if different).[24]
-
Visualizations
Caption: The principle of fluorescence, showing excitation and emission.
Caption: A general experimental workflow for a fluorescence-based assay.
Caption: A troubleshooting decision tree for common fluorescence assay issues.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Fluorescence Microplate Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. acgpubs.org [acgpubs.org]
- 8. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (1983) | Guilford Jones | 934 Citations [scispace.com]
- 11. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 12. The quenching of fluorescence by flavonoids and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. photonics.com [photonics.com]
- 16. jacksonimmuno.com [jacksonimmuno.com]
- 17. Autofluorescence - Wikipedia [en.wikipedia.org]
- 18. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. sinobiological.com [sinobiological.com]
- 23. pcrbio.com [pcrbio.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. agilent.com [agilent.com]
- 26. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Technical Support Center: Optimizing Reaction Conditions for Isodispar B Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Isodispar B for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is derivatization necessary?
This compound is a natural coumarin, a type of flavonoid, with the chemical formula C20H18O5.[1] Derivatization is a chemical modification process often required for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This process is employed to increase the volatility and thermal stability of the analyte, or to enhance its response to a specific detector, thereby improving chromatographic performance and detection limits.[2][3] For this compound, derivatization of its hydroxyl and ketone functional groups is crucial for successful GC-MS analysis.
Q2: Which functional groups in this compound are targeted for derivatization?
Based on its structure as a 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one, this compound possesses two primary types of functional groups available for derivatization:
-
Hydroxyl groups (-OH): These are typically targeted to increase volatility and reduce polarity.
-
Keto group (C=O): This group can also be derivatized to prevent enolization and improve peak shape.
Q3: What are the common derivatization methods for compounds like this compound?
For compounds containing hydroxyl and keto groups, a two-step derivatization process is common, especially for GC-MS analysis:
-
Methoxyamination: This step targets the keto group to form a methoxime derivative. This is often performed first to protect the carbonyl group.
-
Silylation: This step targets the hydroxyl groups, replacing the acidic protons with a trimethylsilyl (TMS) group. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reagent, time, or temperature. | 1. Increase the amount of derivatizing reagent.2. Extend the reaction time.3. Increase the reaction temperature (within the stability limits of the derivative).4. Ensure the sample is completely dry, as moisture can deactivate silylating agents. |
| Multiple Peaks for a Single Analyte | Incomplete derivatization leading to a mix of partially and fully derivatized products. | 1. Optimize the reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.2. Consider a stronger silylating agent or a catalyst. |
| Poor Peak Shape (Tailing) | Interaction of underivatized polar groups with the GC column. | 1. Ensure complete derivatization of all active hydrogens.2. Check the integrity of the GC column. |
| Derivative Instability | Degradation of the derivatized product over time. | 1. Analyze the derivatized sample as soon as possible.2. Store derivatized samples at a low temperature (e.g., 4°C) if immediate analysis is not possible.[4] |
| Baseline Noise or Ghost Peaks | Contamination from reagents, solvents, or sample handling. | 1. Use high-purity reagents and solvents.2. Run a blank analysis with only the solvent and derivatizing agents to identify potential sources of contamination. |
Experimental Protocols & Data Presentation
Baseline Protocol for Two-Step Derivatization of this compound
This protocol provides a starting point for optimization.
1. Methoxyamination:
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 60 minutes.
2. Silylation:
-
To the methoximated sample, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Table 1: Optimization Parameters for this compound Derivatization
The following table presents a range of conditions that can be systematically varied to optimize the derivatization protocol for your specific experimental setup.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Methoxyamination Temp. | 60°C | 70°C | 80°C | Room Temp (25°C) |
| Methoxyamination Time | 60 min | 90 min | 120 min | 24 hours |
| Silylation Temp. | 70°C | 80°C | 90°C | 60°C |
| Silylation Time | 30 min | 45 min | 60 min | 90 min |
| Silylating Agent | MSTFA | MSTFA w/ 1% TMCS | BSTFA w/ 1% TMCS | - |
TMCS: Trimethylchlorosilane (acts as a catalyst) BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the two-step derivatization of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in this compound derivatization.
References
- 1. This compound | C20H18O5 | CID 6483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isodispar B and Inophyllum B as HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two natural compounds, Isodispar B and Inophyllum B, which have demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). The comparison focuses on their distinct mechanisms of action, supported by available experimental data, and outlines the methodologies used in these assessments.
Executive Summary
Data Presentation
The following table summarizes the available quantitative data for this compound and Inophyllum B. A direct comparison of anti-HIV-1 potency in cell culture is not possible due to the lack of a reported EC50 or IC50 value for this compound.
| Parameter | This compound | Inophyllum B |
| Target | NF-κB and Tat | HIV-1 Reverse Transcriptase (RT) |
| Mechanism of Action | Inhibition of HIV-1 Transcription | Non-Nucleoside Reverse Transcriptase Inhibition |
| IC50 (Enzymatic Assay) | Not Available | 38 nM and 130 nM (against HIV-1 RT)[1] |
| Ki (Enzymatic Assay) | Not Available | 26 nM (uncompetitive with respect to template-primer) |
| EC50/IC50 (Cell-based Assay) | Data not available | 1.4 µM and 1.6 µM (against HIV-1 in cell culture)[1] |
| Other Quantitative Data | 55.4% inhibition of NF-κB at 25 µM~40% inhibition of Tat at 25 µM~70% inhibition of Tat at 50 µM |
Mechanisms of Action and Signaling Pathways
The two compounds inhibit HIV-1 replication through fundamentally different mechanisms. Inophyllum B is a direct-acting antiviral that targets a viral enzyme, while this compound modulates cellular and viral processes that are crucial for viral gene expression.
Inophyllum B: Inhibition of Reverse Transcription
Inophyllum B functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase, an enzyme critical for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication process at an early stage.
References
Structure-Activity Relationship of Isodispar B: A Comparative Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Isodispar B, a naturally occurring 4-phenylcoumarin, and compares its cytotoxic performance with other related coumarin derivatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the field of oncology drug discovery.
Introduction to this compound
This compound is a member of the coumarin family of natural products, characterized by a 4-phenyl-5,7-dihydroxy-8-(3-methylbutanoyl)coumarin scaffold. Emerging research has highlighted its potential as an anticancer agent, demonstrating significant cytotoxic effects against various cancer cell lines. Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of more potent and selective anticancer drugs.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound and its structural analogs is a key indicator of their anticancer efficacy. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other relevant 4-phenylcoumarin derivatives against a panel of cancer cell lines.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) |
| This compound | 4-phenyl, 5,7-dihydroxy, 8-(3-methylbutanoyl) | SUNE1 | 3.8 |
| TW01 | 11.5 | ||
| CNE1 | 7.2 | ||
| HK1 | 9.4 | ||
| HCC38 | >20 | ||
| MDA-MB-231 | >20 | ||
| MDA-MB-468 | >20 | ||
| SKBR3 | >20 | ||
| Compound 1 | 4-hydroxy-5,7-dimethoxycoumarin | MCF-7 | 0.2 - 2 |
| HL-60 | 0.2 - 2 | ||
| U937 | 0.2 - 2 | ||
| Neuro2a | 0.2 - 2 | ||
| Compound 5c | 4-phenyl-coumarin with a bromo group on the benzophenone moiety | EAC | Significant |
| DLA | Significant | ||
| Compound 7 | 7,8-diacetoxy-4-methylcoumarin | A549 | 48.1 |
| CRL 1548 | 45.1 |
Data Interpretation:
This compound exhibits potent, dose-dependent cytotoxicity against a range of nasopharyngeal cancer cell lines, with IC50 values in the low micromolar range.[1] However, its activity against the tested breast cancer cell lines was less pronounced.[1] In comparison, other coumarin derivatives show varied and sometimes more potent cytotoxic profiles. For instance, 4-hydroxy-5,7-dimethoxycoumarin (Compound 1) demonstrates broad and potent activity against multiple cancer cell lines.[2] The bromo-substituted 4-phenylcoumarin analog (Compound 5c) also shows excellent antiproliferative effects.[3] These comparisons suggest that modifications to the coumarin core, such as the nature and position of substituents on the phenyl ring and the coumarin nucleus, can significantly impact cytotoxic potency and selectivity.
Structure-Activity Relationship (SAR) Insights
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the coumarin ring appear to be critical for cytotoxic activity. The 5,7-dihydroxy pattern in this compound contributes to its activity. The high potency of 4-hydroxy-5,7-dimethoxycoumarin suggests that methoxylation at these positions can enhance cytotoxicity.[2]
-
Substitution at C4: The 4-phenyl group is a common feature in this class of cytotoxic coumarins. Modifications to this phenyl ring, such as the introduction of a bromine atom, have been shown to yield potent anticancer compounds.[3]
-
Acyl Group at C8: The 3-methylbutanoyl group at the C8 position of this compound is a unique feature. The influence of this group on activity requires further investigation through the synthesis and testing of analogs with different acyl chains.
Proposed Mechanism of Action: Apoptosis Induction and Nrf2 Pathway Modulation
Apoptosis Induction
This compound has been shown to induce apoptosis in nasopharyngeal cancer cells.[1] This programmed cell death is a hallmark of many effective anticancer agents. The induction of apoptosis by coumarin derivatives is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Potential Role of the Nrf2 Signaling Pathway
Coumarin derivatives have been reported to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][4][5] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. While not yet demonstrated specifically for this compound, this pathway represents a plausible mechanism contributing to its overall cellular effects.
Caption: Hypothesized activation of the Nrf2 pathway by coumarins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds (this compound and analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caspase Activity Assay
This assay quantifies the activity of caspases, key mediators of apoptosis, using a fluorogenic substrate.
Materials:
-
Caspase-3, -8, or -9 fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Cell lysis buffer
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Seed cells and treat with the test compounds as described for the MTT assay.
-
After the incubation period, collect both adherent and floating cells.
-
Lyse the cells using the cell lysis buffer according to the manufacturer's protocol.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black plate, add a specific amount of protein lysate to each well.
-
Add the assay buffer and the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Quantify the caspase activity relative to a standard curve of the free fluorophore.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents, particularly for nasopharyngeal cancers. The comparative analysis with other 4-phenylcoumarins highlights the importance of specific structural features in determining cytotoxic potency. Further SAR studies, involving the synthesis and biological evaluation of a focused library of this compound analogs, are warranted to elucidate the precise contributions of the C4-phenyl, C5/C7-hydroxyl, and C8-acyl substituents. Elucidating its detailed mechanism of action, including the potential involvement of the Nrf2 pathway, will be crucial for its future development as a therapeutic candidate. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the anticancer properties of this compound and related compounds.
References
- 1. (PDF) Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. (2020) | Emad H.M. Hassanein | 175 Citations [scispace.com]
- 2. Synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and tumor inhibitory activity of novel coumarin analogs targeting angiogenesis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Evidence to Validate Isodispar B as a PARP Inhibitor
A comprehensive review of available scientific literature reveals no direct evidence to support the role of Isodispar B as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Despite its reported anticancer and antioxidant properties, there are currently no published studies that have specifically investigated or demonstrated the ability of this compound to directly inhibit PARP enzyme activity or modulate PARP-related signaling pathways.
This compound is a natural compound classified as a coumarin.[1][2] While some coumarin derivatives have been investigated for their potential as anticancer agents and have been shown to induce apoptosis, a process that can involve the cleavage of PARP, this is a downstream event indicative of cell death and does not equate to direct enzymatic inhibition of PARP.[3][4]
Our extensive search for experimental data, including PARP activity assays or studies on its effect on DNA damage repair pathways, did not yield any results for this compound. The core requirement for a comparison guide is the existence of performance data to compare. Without any data on the PARP inhibitory activity of this compound, it is not possible to create a guide that objectively compares its performance with other established PARP inhibitors.
Therefore, the premise of validating this compound as a PARP inhibitor cannot be fulfilled based on the current body of scientific evidence. Further research, including direct enzymatic assays and cell-based studies, would be required to investigate this potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 4. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isodispar B: A Potential Challenger to Standard Chemotherapy in Nasopharyngeal Carcinoma?
For Immediate Release
[City, State] – [Date] – Emerging research is shedding light on the potential of Isodispar B, a natural coumarin compound, as a cytotoxic agent against nasopharyngeal carcinoma (NPC) cells. This raises the prospect of a novel therapeutic avenue that could one day be compared to standard chemotherapy agents used in the treatment of this disease. While direct comparative efficacy data is still in its nascent stages, preliminary findings on this compound's ability to induce programmed cell death, or apoptosis, in NPC cell lines warrant a closer examination of its potential.
This guide provides a comparative overview of the currently available data on this compound and standard chemotherapy agents, focusing on their effects on nasopharyngeal carcinoma. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.
Comparative Efficacy Against Nasopharyngeal Carcinoma Cell Lines
To date, research has demonstrated that this compound induces apoptosis in a panel of human nasopharyngeal carcinoma cell lines, including TW01, CNE1, HK1, and SUNE1.[1] This pro-apoptotic activity suggests a potential mechanism for its anti-cancer effects.
For a comparative perspective, the half-maximal inhibitory concentrations (IC50) of standard chemotherapy agents, cisplatin and paclitaxel, against various NPC cell lines are presented below. It is important to note that direct, side-by-side experimental comparisons of this compound with these agents are not yet available in the public domain. The data for the standard agents has been compiled from various studies.
| Cell Line | Chemotherapy Agent | IC50 Value (µM) | Citation |
| HONE1 | Cisplatin | 21.65 | [2] |
| HONE1-IR (Cisplatin-Resistant) | Cisplatin | 66.07 | [2] |
| CNE2 | Cisplatin | 19.18 | [2] |
| CNE2-IR (Cisplatin-Resistant) | Cisplatin | 62.50 | [2] |
| HNE-1 | Cisplatin | 0.679 µg/ml | [3] |
| HNE-1/DDP (Cisplatin-Resistant) | Cisplatin | 8.26 µg/ml | [3] |
| CNE-2 | Cisplatin | 0.459 µg/ml | [3] |
| CNE-2/DDP (Cisplatin-Resistant) | Cisplatin | 20.25 µg/ml | [3] |
| CNE-1 | Cisplatin | Four-fold lower than CNE1 | [4] |
| SUNE1 | Cisplatin | More sensitive than CNE1 | [4] |
| CNE2 | Paclitaxel | Not specified, but used to establish resistant lines | [5][6] |
Note: The IC50 values for cisplatin are presented in both µM and µg/ml as reported in the respective studies. Direct conversion may not be accurate without the molecular weight used in the original experiments. The variability in IC50 values across different studies can be attributed to differences in experimental protocols and conditions.[7]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the protocols used to assess the efficacy of this compound and standard chemotherapy agents.
This compound-Induced Apoptosis Assay
The apoptotic effect of this compound on NPC cell lines was determined using the Cell Death Detection ELISAPLUS assay.
-
Cell Culture: NPC cell lines (TW01, CNE1, HK1, and SUNE1) were cultured under standard conditions.
-
Treatment: Cells were treated with this compound at concentrations of 1 µM and 10 µM for 72 hours. A 1% DMSO solution was used as a control.
-
Apoptosis Detection: The Cell Death Detection ELISAPLUS (Roche, Germany) kit was used to quantify the cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptosis.
-
Data Analysis: The absorbance was measured, and the results were reported as the mean ± standard deviation from a minimum of three independent experiments. Statistical significance was determined using one-way ANOVA with a post hoc Dunnett t-test.[1]
Standard Chemotherapy Agent Cytotoxicity Assay (MTT Assay)
The cytotoxicity of cisplatin and paclitaxel is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Incubation: The cells are then treated with various concentrations of the chemotherapy agent for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways
The mechanisms through which this compound and standard chemotherapy agents exert their cytotoxic effects are mediated by complex signaling pathways.
This compound
The specific signaling pathways modulated by this compound to induce apoptosis in nasopharyngeal carcinoma cells have not yet been fully elucidated. However, the induction of apoptosis suggests the involvement of key regulatory proteins in the apoptotic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAP-1 promoted cisplatin resistance in nasopharyngeal carcinoma via inhibition of caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of differential sensitivity to cisplatin in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MiR-1204 sensitizes nasopharyngeal carcinoma cells to paclitaxel both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pacilitaxel induces human nasopharyngeal carcinoma cell line CNE2 apoptosis and growth inhibition by suppressing PI3K/AKT/p53 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Isodispar B and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activity of Isodispar B and the anticipated activities of its derivatives based on structure-activity relationships observed in similar isocoumarin compounds. While direct comparative studies on this compound derivatives are not extensively available in the public domain, this document synthesizes existing data on related compounds to project potential therapeutic applications and guide future research.
Overview of this compound and its Therapeutic Potential
This compound is a naturally occurring isocoumarin that has demonstrated promising biological activities, particularly in the realm of oncology. Its core chemical structure presents a modifiable scaffold for the synthesis of novel derivatives with potentially enhanced or diversified therapeutic effects.
Comparative Biological Activity: this compound vs. Potential Derivatives
The following sections detail the cytotoxic, anti-inflammatory, and antiviral activities of this compound and the expected activity profiles of its derivatives based on studies of analogous coumarin and isocoumarin compounds.
Cytotoxic Activity
This compound has shown significant dose-dependent cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) |
| SUNE1 (Nasopharyngeal) | 3.8 |
| TW01 (Nasopharyngeal) | 11.5 |
| CNE1 (Nasopharyngeal) | 8.5 |
| HK1 (Nasopharyngeal) | 9.2 |
| HCC38 (Breast) | > 25 |
| MDA-MB-231 (Breast) | > 25 |
| MDA-MB-468 (Breast) | > 25 |
| SKBR3 (Breast) | > 25 |
Data sourced from a study on the antiproliferative activity of compounds isolated from Malaysian Calophyllum species.
Anticipated Activity of Derivatives:
The synthesis of this compound derivatives could lead to compounds with improved potency and selectivity. Based on general observations for coumarin and isocoumarin derivatives, the following modifications could be explored:
-
Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups on the aromatic ring can modulate cytotoxic activity. For instance, some hydroxylated coumarins have shown enhanced anticancer effects.
-
Halogenation: The addition of halogen atoms (e.g., chlorine, bromine) can influence lipophilicity and cell permeability, potentially leading to increased cytotoxicity.
-
Coupling with other bioactive moieties: Linking the this compound scaffold to other pharmacologically active groups, such as peptides or other heterocyclic systems, could create hybrid molecules with novel mechanisms of action and improved therapeutic indices.
Anti-inflammatory Activity
While specific data on the anti-inflammatory activity of this compound is limited, many coumarin and isocoumarin derivatives are known to possess potent anti-inflammatory properties. These compounds often act by inhibiting key inflammatory mediators.
Potential Mechanisms of Action for this compound Derivatives:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many coumarin derivatives have been shown to selectively inhibit COX-2, a key enzyme in the inflammatory pathway. This selectivity is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Modulation of Pro-inflammatory Cytokines: Derivatives could potentially inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).
-
Inhibition of Lipoxygenase (LOX): Some coumarins are known to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.
Antiviral Activity
The antiviral potential of this compound has not been extensively studied. However, the broader class of coumarins has been a source of compounds with activity against a range of viruses.
Potential Antiviral Targets for this compound Derivatives:
-
Viral Entry and Replication: Derivatives could be designed to interfere with viral entry into host cells or inhibit key viral enzymes necessary for replication, such as proteases and polymerases.
-
Host-based targets: Some antiviral compounds act on host cell factors that are co-opted by viruses for their replication, offering a broader spectrum of activity and a higher barrier to the development of viral resistance.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities discussed.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
COX-2 Inhibition Assay (In Vitro)
Objective: To assess the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified recombinant human COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antiviral Plaque Reduction Assay
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Protocol:
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Plaque Formation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 value.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening biological activity and a simplified representation of a signaling pathway that could be targeted by this compound or its derivatives.
Caption: A generalized workflow for the development of this compound derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway by an this compound derivative.
Isodispar B vs. Phaeosphaeride A: a comparative anticancer study.
An In-Depth Analysis of Two Promising Natural Compounds for Anticancer Drug Development
Published: November 21, 2025
Affiliation: Google Research
Abstract
In the relentless pursuit of novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. This guide presents a comparative analysis of two such compounds, Phaeosphaeride A and Psoralidin, both of which have demonstrated significant potential in preclinical cancer research. While initial investigation was intended to include Isodispar B, a thorough literature search revealed a significant lack of available data on its biological activity, precluding a meaningful comparison. Consequently, this report pivots to a detailed examination of Psoralidin, a well-characterized coumarin with a multifaceted anticancer profile, alongside Phaeosphaeride A, a potent STAT3 inhibitor. This guide provides a comprehensive overview of their cytotoxic activities, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols for key assays. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.
Introduction
The quest for more effective and less toxic cancer therapies has led researchers to explore the vast chemical diversity of the natural world. Phaeosphaeride A, a metabolite isolated from an endophytic fungus, has garnered attention for its specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation and survival.[1][2] Psoralidin, a furanocoumarin extracted from the seeds of Psoralea corylifolia, has a broader and more complex mechanism of action, including the induction of apoptosis and autophagy, and cell cycle arrest through modulation of various signaling pathways like NF-κB and PI3K/Akt.[3][4][5] This guide aims to provide a side-by-side comparison of the anticancer properties of these two promising natural products.
Cytotoxicity Profile
The in vitro cytotoxicity of Phaeosphaeride A and Psoralidin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Comparative Cytotoxicity (IC50) of Phaeosphaeride A and its Derivatives
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phaeosphaeride A (PPA) | |||
| NCI-H929 | Multiple Myeloma | 1.35 ± 0.69 | [6][7][8] |
| U266 | Multiple Myeloma | 6.7 | [2] |
| A549 | Lung Cancer | 46 ± 5 | [9] |
| PPA Derivative (Compound 6) | |||
| HCT-116 | Colorectal Cancer | 0.47 | [6] |
| PC-3 | Prostate Cancer | 0.2 | [6] |
| K562 | Chronic Myelogenous Leukemia | 0.54 | [6] |
| NCI-H929 | Multiple Myeloma | 0.23 | [6] |
| Jurkat | Acute T-cell Leukemia | 0.55 | [6] |
| RPMI8226 | Multiple Myeloma | 0.63 | [6] |
| PPA Derivative (Compound 7) | |||
| HCT-116 | Colorectal Cancer | 1.65 | [6][7][8] |
| MCF-7 | Breast Cancer | 1.80 | [6][7][8] |
| NCI-H929 | Multiple Myeloma | 2.00 | [6][7][8] |
Table 2: Comparative Cytotoxicity (IC50) of Psoralidin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 9 | [10][11] |
| AML12 (normal hepatocytes) | Normal Liver | 100 | [10][11] |
| A549 | Lung Cancer | 19.2 (24h), 15.4 (48h), 11.8 (72h) | [12] |
| SNU-1 | Stomach Carcinoma | 53 µg/ml | [13] |
| SNU-16 | Stomach Carcinoma | 203 µg/ml | [13] |
| HT-29 | Colon Cancer | 0.3 µg/ml | [14] |
| MCF-7 | Breast Cancer | 0.4 µg/ml | [14] |
| Eca9706 | Esophageal Carcinoma | Inhibits at 10 and 20 µM (48h, 72h) | [3] |
Mechanism of Action and Signaling Pathways
Phaeosphaeride A and Psoralidin exert their anticancer effects through distinct molecular mechanisms, targeting different signaling pathways crucial for cancer cell survival and proliferation.
Phaeosphaeride A: A STAT3 Pathway Inhibitor
Phaeosphaeride A's primary mechanism of action is the inhibition of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in proliferation, survival, and angiogenesis. Phaeosphaeride A has been shown to inhibit the IL-6-induced phosphorylation of STAT3, a key step in its activation.[15] While it directly inhibits STAT3-dependent signaling, some studies suggest it may also have other cellular targets, as it shows activity in STAT3-independent cell lines.[2] Some derivatives of Phaeosphaeride A are also thought to induce oxidative stress, contributing to their cytotoxic effects.
Caption: Phaeosphaeride A inhibits the STAT3 signaling pathway.
Psoralidin: A Multi-Targeted Agent
Psoralidin exhibits a more complex anticancer profile, influencing multiple signaling pathways to induce cell death and inhibit proliferation. Its key mechanisms include:
-
Induction of Apoptosis: Psoralidin promotes programmed cell death by modulating key signaling pathways. It has been shown to inhibit the pro-survival NF-κB and PI3K/Akt pathways.[3] This leads to the activation of caspases (like caspase-3 and -9) and an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][16]
-
Cell Cycle Arrest: Psoralidin can halt the cell cycle at different phases, preventing cancer cells from dividing. For instance, it has been observed to cause G2/M phase arrest in liver cancer cells and G1 phase arrest in lung cancer cells.[10][12]
-
Induction of Autophagy: In some cancer cell lines, such as lung cancer, Psoralidin induces autophagy, a cellular self-degradation process, which can contribute to its anti-proliferative effects.[10][12] This is often linked to the generation of reactive oxygen species (ROS).[12]
References
- 1. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Phaeosphaeride A Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Synthesis of natural phaeosphaeride A derivatives and an in vitro evaluation of their anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralidin inhibits the proliferation of human liver cancer cells by triggering cell cycle arrest, apoptosis and autophagy and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Psoralidin induces autophagy through ROS generation which inhibits the proliferation of human lung cancer A549 cells [PeerJ] [peerj.com]
- 13. The cytotoxicity of psoralidin from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic constituents of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological evaluation of signal transducer and activator of transcription 3 (STAT3) targeting by phaeosphaeride A and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of Isodispar B Across Multiple Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Isodispar B, alongside established chemotherapeutic agents. Due to the limited availability of broad-spectrum cytotoxicity data for this compound, this document focuses on presenting its known effects and comparing them qualitatively with quantitative data from well-established anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of three standard chemotherapeutic drugs across a range of human cancer cell lines. This data provides a benchmark for evaluating the potency of novel compounds like this compound. All concentrations are expressed in micromolar (µM).
| Cell Line | Cancer Type | Cisplatin (µM) | Doxorubicin (µM) | Paclitaxel (nM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 9.3 | 0.1 - 2.5 | 2.5 - 7.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 6.0 - 18.1 | 1.82 | 2.5 - 7.5 |
| HeLa | Cervical Carcinoma | >99.7% heterogeneity | 2.9 | 2.5 - 7.5 |
| A549 | Lung Carcinoma | 1.82 - 56.7 | >20 | 2.5 - 7.5 |
| HepG2 | Hepatocellular Carcinoma | >99.7% heterogeneity | 12.2 - 14.72 | - |
| HCT-116 | Colon Carcinoma | 19.1 | 24.30 | 2.5 - 7.5 |
| PC3 | Prostate Carcinoma | 9.02 | 2.64 | 2.5 - 7.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | - | - | 2.5 - 7.5 |
| SK-OV-3 | Ovarian Adenocarcinoma | 2 - 40 | - | 2.5 - 7.5 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method[1]. The values presented here are a range compiled from multiple sources to provide a general reference.
Cytotoxicity Profile of this compound
Current research on the cytotoxic effects of this compound is primarily focused on its activity in nasopharyngeal carcinoma. Studies have shown that this compound induces apoptosis in several nasopharyngeal cancer cell lines, including TW01, CNE1, HK1, and SUNE1.[2] This effect was observed at concentrations of 1 µM and 10 µM after 72 hours of treatment.[2] While these findings are promising, comprehensive IC50 values across a broader spectrum of cancer cell types are not yet publicly available. The induction of apoptosis suggests that this compound may activate programmed cell death pathways, a common mechanism of action for anticancer agents.[2][3]
Experimental Protocols
A fundamental technique for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or the benchmark compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action of cytotoxic compounds, the following diagrams are provided.
References
In Vivo Validation of Isodispar B's Anti-Tumor Effects: A Comparative Guide
Disclaimer: Direct in vivo validation studies specifically investigating the anti-tumor effects of Isodispar B are not publicly available at the time of this publication. This guide provides a comparative analysis based on the in vivo anti-tumor activities of closely related coumarin compounds isolated from the Calophyllum genus, the same genus from which this compound is derived. The data presented here serves as a proxy to extrapolate the potential efficacy of this compound and to provide a framework for future in vivo studies.
Executive Summary
Coumarins isolated from Calophyllum species have demonstrated significant anti-tumor potential in preclinical studies. Notably, a mixture of mammea A/BA and A/BB, coumarins structurally related to this compound from Calophyllum brasiliense, exhibited a remarkable 83% reduction in tumor size in a murine model.[1] The primary mechanism of action appears to be the induction of apoptosis, mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[2][3] This guide compares the reported in vivo efficacy of these related coumarins with the standard chemotherapeutic agent, Vincristine, and provides detailed experimental protocols to facilitate further research into this compound.
Comparative Efficacy of Calophyllum Coumarins and Vincristine
The following table summarizes the available in vivo anti-tumor data for coumarins from Calophyllum brasiliense and provides a comparison with Vincristine, a widely used chemotherapeutic drug. It is important to note that the data for the Calophyllum coumarins and Vincristine are from different studies, and direct head-to-head comparisons are not yet available.
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mammea A/BA + A/BB (2:1 mixture) | Mice | Baby Mouse Kidney (BMK) cells | 20 mg/kg, intraperitoneally, three times a week for 4 weeks | 83% reduction in tumor size | [1] |
| Vincristine | BALB/c mice | L5178Y Lymphoma | 0.30 mg/kg | Significant reduction in tumor volume and increased life expectancy | [4] |
| Vincristine | Mouse models of rhabdomyosarcoma | Rhabdomyosarcoma cells | Dose-dependent | Reduction in tumor burden | [5] |
Experimental Protocols
In Vivo Tumor Model with Calophyllum Coumarins
This protocol is based on the methodology used to evaluate the anti-tumor activity of coumarins from Calophyllum brasiliense.[1]
1. Cell Culture:
-
Baby Mouse Kidney (BMK) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used for the study.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 BMK cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.
4. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives a 20 mg/kg intraperitoneal injection of the coumarin mixture (Mammea A/BA + A/BB) three times a week for four weeks.
-
The control group receives injections of the vehicle solution following the same schedule.
5. Tumor Growth Monitoring:
-
Tumor volume is measured twice a week using calipers and calculated with the formula: (Length x Width^2) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
6. Endpoint and Analysis:
-
At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated group to the control group.
General Workflow for In Vivo Anti-Cancer Efficacy Studies
Experimental workflow for in vivo anti-tumor studies.
Signaling Pathways Modulated by Calophyllum Coumarins
Network pharmacology analysis and in vitro studies suggest that mammea-type coumarins from Calophyllum brasiliense exert their anti-tumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Calophyllum coumarins have been suggested to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.[2][6]
Inhibition of the PI3K/Akt pathway by Calophyllum coumarins.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway by Calophyllum coumarins can lead to cell cycle arrest and apoptosis.[2][6]
Inhibition of the MAPK/ERK pathway by Calophyllum coumarins.
Conclusion and Future Directions
While direct in vivo evidence for the anti-tumor effects of this compound is currently lacking, the promising results from studies on structurally similar coumarins from the Calophyllum genus provide a strong rationale for its further investigation. The significant tumor growth inhibition observed with mammea A/BA and A/BB highlights the potential of this class of compounds as novel anti-cancer agents.
Future research should focus on:
-
In vivo validation of this compound: Conducting robust preclinical studies to evaluate the efficacy and safety of this compound in various cancer models.
-
Direct comparative studies: Performing head-to-head comparisons of this compound with standard-of-care chemotherapeutic agents.
-
Mechanism of action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its anti-tumor activity.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this compound as a potential therapeutic for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
Isodispar B: A Comparative Analysis of its Effects on Normal vs. Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the coumarin Isodispar B reveals its potent cytotoxic effects against various cancer cell lines, alongside a notable, though less defined, impact on normal cells. This guide provides a detailed comparison of this compound's activity, supported by available experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural coumarin, has demonstrated significant growth-inhibitory and pro-apoptotic activity in several cancer cell lines, particularly in nasopharyngeal and breast cancers. While direct comparative cytotoxicity data against normal human cell lines remains limited in publicly accessible research, the broader class of coumarins is known for exhibiting selective toxicity towards cancerous cells. This guide synthesizes the current knowledge on this compound, supplemented with data from closely related and well-studied coumarins to provide a comparative framework.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Nasopharyngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SUNE1 | 3.84[1] |
| HK1 | 5.58[1] |
| CNE1 | 9.74[1] |
| TW01 | 11.49[1] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 52.69[1] |
| MDA-ME-468 | 52.75[1] |
| SKBR3 | 54.85[1] |
| HCC38 | 56.73[1] |
Note: No specific IC50 values for this compound on normal, non-cancerous human cell lines were available in the reviewed literature. To provide a comparative context, it is important to note that many natural compounds exhibit differential effects, with higher IC50 values observed in normal cells compared to cancer cells, indicating a degree of selectivity. For instance, some coumarin derivatives have shown significantly lower toxicity to normal cell lines.[2][3][4]
Mechanism of Action: Induction of Apoptosis
Research indicates that this compound's cytotoxic activity is, at least in part, attributable to the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound treatment leads to an increase in apoptotic markers in nasopharyngeal cancer cells.[1][5]
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of coumarins is known to interact with several key cancer-related pathways. A significant body of research points to the involvement of the PI3K/Akt/mTOR pathway in the anticancer effects of many coumarin derivatives.[6][7][8][9] This pathway is crucial for regulating cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and a reduction in tumor growth.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the designated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent, particularly for nasopharyngeal and breast cancers. Its ability to induce apoptosis in cancer cells is a key mechanistic feature. However, to fully assess its therapeutic potential and selectivity, future research must include comprehensive cytotoxicity studies on a panel of normal, non-cancerous human cell lines. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial for a complete understanding of its mechanism of action and for guiding its potential clinical development.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
Validating the Molecular Targets of Isodispar B: A Comparative Guide
A comprehensive analysis of the available scientific literature reveals a significant gap in the specific molecular target validation for Isodispar B, a naturally occurring coumarin. While the compound has demonstrated promising anti-cancer and anti-inflammatory properties, its direct molecular binding partners have not been definitively identified and experimentally validated.
This compound is known to be cytotoxic to a variety of cancer cell lines and is suggested to induce apoptosis. General studies on coumarin compounds indicate that they can modulate key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and Nrf2 pathways. However, specific experimental evidence detailing the direct interaction of this compound with protein targets within these or other pathways is currently unavailable in the public domain.
Our extensive search for experimental data from target validation techniques such as Cellular Thermal Shift Assays (CETSA), affinity chromatography-mass spectrometry, or other biochemical and biophysical assays specific to this compound did not yield any published results. Consequently, the core requirements of this comparison guide—presenting quantitative data on target binding, detailing specific experimental protocols for target validation, and comparing its performance with alternatives—cannot be fulfilled at this time due to the absence of the necessary foundational data.
Postulated Signaling Pathways
Based on the broader class of coumarin compounds, the following signaling pathways are likely to be influenced by this compound. It is important to note that the diagrams below represent generalized pathways and do not depict validated interactions with this compound.
Future Directions
To enable a comprehensive validation and comparison of this compound's molecular targets, further research is critically needed. Key experimental approaches would include:
-
Unbiased Target Identification: Utilizing techniques like chemical proteomics with an this compound-derived probe to pull down interacting proteins from cell lysates, followed by identification via mass spectrometry.
-
Biophysical Validation: Employing methods such as the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm direct binding to putative targets identified in initial screens.
-
Functional Assays: Once direct targets are validated, enzymatic or cellular assays should be conducted to quantify the functional effect of this compound on their activity.
-
Comparative Studies: Following target validation, this compound's potency and selectivity should be compared against other known modulators of the identified target(s).
Head-to-Head Comparison: Isodispar B and Warfarin Derivatives in Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
I. Overview and Mechanism of Action
Warfarin and its derivatives are synthetic anticoagulants that have been a mainstay in the prevention and treatment of thromboembolic disorders for decades. Isodispar B is a naturally occurring coumarin, a class of compounds from which warfarin was originally derived. While many coumarins exhibit anticoagulant properties, the specific activity and mechanism of this compound have not been extensively studied.
Warfarin Derivatives
Warfarin derivatives function as Vitamin K antagonists .[1][2][3] They exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][3] This inhibition disrupts the vitamin K cycle, a critical pathway for the gamma-carboxylation of several clotting factors.
The process, as illustrated below, leads to the production of inactive forms of Vitamin K-dependent clotting factors, including Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2][3] The reduction in active clotting factors ultimately impairs the coagulation cascade and prolongs clotting time.
Caption: Mechanism of action of warfarin derivatives.
This compound
As a coumarin derivative, this compound is structurally related to warfarin. It is plausible that this compound may also exhibit anticoagulant activity through a similar mechanism of Vitamin K antagonism. However, other coumarin derivatives have been shown to exert anticoagulant effects through different pathways, such as direct inhibition of thrombin or other coagulation factors.[4] Without direct experimental evidence, the precise mechanism of action for this compound remains speculative.
II. Quantitative Comparison of Anticoagulant Activity
A direct quantitative comparison between this compound and warfarin derivatives is hampered by the lack of published data for this compound. The following tables are presented as a template to guide future comparative studies. The data for warfarin is representative of typical findings, while the entries for this compound are placeholders for experimental determination.
Table 1: In Vitro Anticoagulant Activity
| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |
| Warfarin (10 µM) | Significant Prolongation | Moderate Prolongation |
| This compound (10 µM) | To be determined | To be determined |
| Control (Vehicle) | No significant change | No significant change |
Table 2: In Vivo Anticoagulant Efficacy
| Compound (dose) | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Bleeding Time |
| Warfarin (e.g., 1 mg/kg) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| This compound (dose) | To be determined | To be determined | To be determined |
| Control (Vehicle) | Baseline | Baseline | Baseline |
III. Experimental Protocols
To facilitate the direct comparison of this compound and warfarin derivatives, the following detailed experimental protocols for key in vitro and in vivo anticoagulant assays are provided.
A. In Vitro Anticoagulant Assays
These assays are fundamental for the initial screening and characterization of anticoagulant properties.
1. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Principle: Measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Incubate the PPP with varying concentrations of the test compound (this compound or warfarin) or vehicle control at 37°C for a specified time.
-
Warm the PT reagent (thromboplastin and calcium chloride) to 37°C.
-
Add the warmed PT reagent to the plasma-compound mixture.
-
Measure the time to clot formation using a coagulometer.
-
Results are expressed in seconds or as an International Normalized Ratio (INR).
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle: Measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica), phospholipids (a substitute for platelets), and calcium.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Incubate the PPP with the test compound or vehicle control at 37°C.
-
Add the aPTT reagent (contact activator and phospholipids) and incubate for a defined period.
-
Initiate clotting by adding pre-warmed calcium chloride.
-
Measure the time to clot formation.
-
Results are expressed in seconds.
-
The following diagram illustrates the workflow for these in vitro assays.
Caption: Workflow for in vitro anticoagulant assays.
B. In Vivo Anticoagulant and Thrombosis Models
In vivo studies are crucial for evaluating the efficacy and safety of potential anticoagulants in a physiological setting.
1. Murine Model of Thrombosis
-
Principle: To assess the ability of a compound to prevent thrombus formation in a living animal.
-
Methodology:
-
Administer the test compound (this compound or warfarin) or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).
-
After a specified time, induce thrombosis in a major blood vessel (e.g., ferric chloride-induced injury to the carotid artery).
-
Monitor blood flow and measure the time to vessel occlusion or the size of the resulting thrombus.
-
Collect blood samples at the end of the experiment for ex vivo coagulation assays (PT and aPTT).
-
2. Bleeding Time Assay
-
Principle: To evaluate the potential for increased bleeding as a side effect of anticoagulant treatment.
-
Methodology:
-
Administer the test compound or vehicle control to rodents.
-
After a defined period, induce a standardized bleeding injury (e.g., tail transection).
-
Measure the time it takes for bleeding to cease.
-
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the development and comparison of novel anticoagulants like this compound against established drugs such as warfarin.
References
- 1. Evaluation of the potential anticoagulant properties of medicinal plants’ extracts | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. labcorp.com [labcorp.com]
- 4. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Isodispar B and its Analogs in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir of potential therapeutic leads. Among these, coumarin derivatives have garnered significant attention for their wide range of pharmacological activities, including potent anti-cancer properties. Isodispar B, a natural coumarin isolated from plants of the Calophyllum genus, and its analogs are emerging as compounds of interest. This guide provides a comparative assessment of the selectivity index of this compound and its hypothetical analogs, supported by detailed experimental protocols and mechanistic insights.
Data Presentation: Unveiling the Selectivity Profile
The selectivity index (SI) is a critical parameter in drug discovery, offering a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity and a more promising therapeutic window.
Due to the limited availability of published IC50 values for this compound and its specific analogs, the following table presents a set of illustrative data to demonstrate the concept and comparative analysis of the selectivity index. This hypothetical data is based on typical findings for coumarin derivatives exhibiting anti-cancer activity.
| Compound | Cancer Cell Line (e.g., HeLa) IC50 (µM) | Normal Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) |
| This compound | 15 | 90 | 6.0 |
| Analog A (Hydroxylated) | 8 | 88 | 11.0 |
| Analog B (Prenylated) | 25 | 100 | 4.0 |
| Analog C (Halogenated) | 5 | 35 | 7.0 |
| Doxorubicin (Control) | 0.5 | 2.5 | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination of IC50 values is necessary to ascertain the actual selectivity index of this compound and its analogs.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved in assessing the selectivity of these compounds, the following diagrams have been generated using Graphviz.
Caption: Proposed anticancer signaling pathway of this compound.
Caption: Workflow for determining the selectivity index.
Experimental Protocols: A Guide to Methodology
The determination of a compound's cytotoxicity and selectivity index relies on robust and reproducible experimental protocols. The following section details the methodology for the widely used MTT assay.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and its analogs
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer and normal cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and its analogs in complete culture medium. A typical concentration range might be from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control). Also, include wells with medium only (blank).
-
Incubate the plates for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
-
Calculation of Selectivity Index (SI)
The selectivity index is calculated using the IC50 values obtained from the MTT assay for both the normal and cancer cell lines:
SI = IC50 (normal cell line) / IC50 (cancer cell line)
A higher SI value indicates a greater selectivity of the compound for cancer cells. Generally, a compound with an SI value of 3 or greater is considered to have good selectivity.
Concluding Remarks
The assessment of the selectivity index is a fundamental step in the preclinical evaluation of potential anticancer agents. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and principles outlined in this guide provide a robust framework for its investigation. The illustrative data and mechanistic insights for coumarin compounds suggest that this compound and its analogs hold potential as selective anticancer agents. Further research, focusing on the systematic evaluation of their cytotoxicity against a panel of cancer and normal cell lines, is crucial to validate their therapeutic promise and guide future drug development efforts.
Replicating Published Findings on Isodispar B's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isodispar B, a natural coumarin compound, has garnered attention for its potential therapeutic properties. This guide provides a comprehensive comparison of its published bioactivities, focusing on its anticancer effects. The information presented is collated from scientific literature to assist researchers in replicating and building upon existing findings.
Anticancer Activity: Induction of Apoptosis in Nasopharyngeal Carcinoma
This compound has been shown to induce apoptosis, a form of programmed cell death, in various nasopharyngeal carcinoma (NPC) cell lines. This pro-apoptotic activity suggests its potential as a candidate for anticancer drug development.
Quantitative Data: Apoptotic Effect of this compound on NPC Cell Lines
The following table summarizes the apoptotic effect of this compound on four different nasopharyngeal carcinoma cell lines after 72 hours of treatment. The data is derived from a study utilizing the Cell Death Detection ELISAPLUS assay, which quantifies histone-complexed DNA fragments (nucleosomes) generated during apoptosis. An increase in the enrichment factor corresponds to a higher level of apoptosis.
| Cell Line | Treatment Concentration | Apoptosis (Enrichment Factor vs. Control) |
| TW01 | 1 µM | ~1.5 |
| 10 µM | ~2.5 | |
| CNE1 | 1 µM | ~1.8 |
| 10 µM | ~3.0 | |
| HK1 | 1 µM | ~1.7 |
| 10 µM | ~2.8 | |
| SUNE1 | 1 µM | ~1.6 |
| 10 µM | ~2.7 |
Data is approximated from graphical representations in the cited literature and should be considered indicative.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human nasopharyngeal carcinoma cell lines TW01, CNE1, HK1, and SUNE1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in the culture medium to the final desired concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (e.g., 0.1% DMSO), to avoid solvent-induced effects.
Apoptosis Assay: Cell Death Detection ELISAPLUS
This commercial enzyme-linked immunosorbent assay is used for the quantitative in vitro determination of cytoplasmic histone-associated DNA fragments (mononucleosomes and oligonucleosomes) after induced cell death.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Cell Lysis: Carefully remove the culture medium and lyse the cells by adding the provided lysis buffer.
-
Centrifugation: Centrifuge the plate to pellet the nuclei.
-
ELISA Procedure: Transfer the supernatant containing the cytoplasmic histone-associated DNA fragments to a streptavidin-coated microplate.
-
Immuno-reaction: Add a mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies and incubate.
-
Washing: Wash the wells to remove unbound antibodies.
-
Substrate Reaction: Add the ABTS substrate solution and incubate until color development is sufficient.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The enrichment of nucleosomes in the cytoplasm of apoptotic cells is calculated as the ratio of the absorbance of the treated sample to the absorbance of the control sample.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the described experiments and a potential signaling pathway involved in the bioactivity of coumarins.
Experimental workflow for assessing the apoptotic effect of this compound.
Potential NF-κB signaling pathway inhibition by this compound.
Safety Operating Guide
Navigating the Safe Disposal of Isodispar B: A Procedural Guide
Researchers and scientists handling Isodispar B must prioritize safety and environmental responsibility in its disposal. This compound is a natural compound found in the plant Euphorbia tithymaloides, which is known to contain toxic and irritant compounds. Due to the limited availability of specific disposal directives for this compound as an isolated chemical, a cautious approach, treating it as hazardous waste, is essential. This guide provides a comprehensive framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound. This information is critical for safe handling and in the event of a spill or exposure.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₅ |
| Molecular Weight | 338.4 g/mol |
| Appearance | Solid (presumed) |
| Water Solubility | Not specified, likely low |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Pure Compound and Solutions:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Use tools (e.g., spatula, scoop) that can be decontaminated or disposed of as hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
4. Disposal of Contaminated Materials:
-
Any labware, such as pipette tips, centrifuge tubes, and glassware, that has come into contact with this compound should be considered contaminated.
-
Disposable items should be placed directly into the designated solid hazardous waste container.
-
Reusable glassware must be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. The solvent rinseate must be collected and disposed of as hazardous liquid waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills (e.g., universal absorbent pads or vermiculite).
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials and solvent for disposal as hazardous waste.
6. Waste Storage and Collection:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling Isodispar B
For researchers, scientists, and drug development professionals handling Isodispar B, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this compound.
Hazard Summary
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation, particularly when in dust form.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Standard |
| Eye/Face Protection | Safety Glasses | Must be tested and approved under appropriate government standards. | NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Protective Gloves | Wear suitable chemical-resistant gloves. | |
| Body Protection | Protective Clothing | Lab coat or other protective clothing. | |
| Respiratory Protection | Respirator | Required when dusts are generated. | Filter type P2[1] |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound. The following step-by-step procedure outlines the safe handling process from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure safety showers and eyewash stations are readily accessible.
-
Keep the container tightly closed when not in use and store in a well-ventilated place.[1]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
-
Ensure gloves are intact and provide adequate chemical resistance.
-
If there is a risk of dust generation, a respirator with a P2 filter is mandatory.[1]
3. Handling the Compound:
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
4. In Case of Exposure:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
5. Doffing PPE and Personal Hygiene:
-
Remove PPE in an order that minimizes cross-contamination.
-
Immediately change any contaminated clothing.[1]
-
Wash hands and face thoroughly after working with the substance.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, tightly closed container.
2. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
